AMXI-5001 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H21ClFN5O3 |
|---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H20FN5O3.ClH/c1-2-34-25(33)29-24-27-20-10-8-15(13-22(20)28-24)18-11-14(7-9-19(18)26)12-21-16-5-3-4-6-17(16)23(32)31-30-21;/h3-11,13H,2,12H2,1H3,(H,31,32)(H2,27,28,29,33);1H |
InChI Key |
DCTVJMPYKWHEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
AMXI-5001 Hydrochloride: A Dual Inhibitor of PARP and Microtubule Polymerization for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: AMXI-5001 hydrochloride is a novel, orally bioavailable small molecule that represents a significant advancement in oncology therapeutics by acting as a dual inhibitor of both poly (ADP-ribose) polymerase (PARP) and microtubule polymerization.[1][2][3] This bifunctional mechanism of action allows AMXI-5001 to simultaneously target two critical pathways in cancer cell proliferation and survival: DNA damage repair and mitosis.[1][4] Preclinical studies have demonstrated its high potency against a wide range of human cancer cell lines, including those with and without BRCA mutations, and remarkable anti-tumor activity in in vivo models.[2][3] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and mechanisms of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various preclinical assays.
Table 1: In Vitro Inhibitory Activity of AMXI-5001
| Target/Assay | IC50 Value | Comparator(s) | Key Findings |
| PARP1 Enzymatic Activity | ~5 nmol/L | Olaparib, Talazoparib, Rucaparib, Niraparib | Comparable potency to clinically approved PARP inhibitors.[1][2] |
| PARP2 Enzymatic Activity | Similar to Olaparib and Talazoparib | Olaparib, Talazoparib | Effective inhibition of the homologous PARP2 enzyme.[1] |
| Intracellular PAR Formation | 7 nmol/L | Olaparib (8 nmol/L), Talazoparib (3 nmol/L) | Potent inhibition of PARP activity within cancer cells.[2] |
| Microtubule Polymerization | Comparable to Vinblastine | Vinblastine | Strong anti-tubulin polymerization activity, similar to a clinically used microtubule destabilizer.[1][2] |
Table 2: In Vitro Cytotoxicity of AMXI-5001 in Cancer Cell Lines
| Cell Line Type | IC50 Range | Comparator(s) | Key Findings |
| BRCA-mutated/HR-deficient | 18 nM to 26 nM | Clinical PARP inhibitors | Highly potent in cancer cells with deficient homologous recombination repair.[1] |
| HR-proficient | 4 nM to >5000 nM | Clinical PARP inhibitors | 20 to >10,000-fold more potent than clinical PARP inhibitors in a broad range of cancer cells.[1][2] |
| Esophageal Carcinoma (9 cell lines) | Mean IC50 of 0.094 µM | Olaparib (26.9 µM), Niraparib (14.6 µM), Rucaparib (81.1 µM), Talazoparib (0.8 µM) | Significantly more potent than other clinically available PARP inhibitors in esophageal cancer cell lines.[5][6] |
Table 3: In Vivo Efficacy of AMXI-5001
| Cancer Model | Dosing | Key Findings |
| BRCA-mutated Triple-Negative Breast Cancer (TNBC) Xenograft | Oral administration | Induced complete regression of established tumors, including very large ones.[1][2][3] Superior anti-tumor effects compared to single-agent PARP or microtubule inhibitors, or their combination.[1][2] |
| Esophageal Carcinoma (KYSE-70) Xenograft | Monotherapy and in combination with radiotherapy | Significant tumor response as a monotherapy.[5][6] Synergistic anti-tumor effect when combined with radiation.[5][6] |
Core Mechanism of Action
AMXI-5001 exerts its anti-cancer effects through a dual mechanism of action that creates a "one-two punch" against tumor cells.[1]
-
PARP Inhibition and PARP Trapping: AMXI-5001 potently inhibits the enzymatic activity of PARP1 and PARP2, which are crucial for the repair of single-strand DNA breaks (SSBs).[4] This inhibition leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with homologous recombination deficiency (e.g., BRCA mutations), these DSBs cannot be repaired, leading to synthetic lethality.[1] Furthermore, AMXI-5001 is a potent "PARP trapper," stabilizing the PARP-DNA complex at sites of damage.[1][5] This trapped complex is a physical impediment to DNA replication and is highly cytotoxic.[1][5] AMXI-5001's PARP trapping ability is comparable to Talazoparib, the most potent clinical PARP trapper.[1]
-
Microtubule Polymerization Inhibition: The benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[4] This disruption of microtubule dynamics leads to mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptosis.[4]
This dual-action mechanism allows AMXI-5001 to be effective in a broader range of cancer types, including those that are not deficient in homologous recombination.[1] The synchronous inhibition of DNA repair and mitosis may also overcome potential resistance mechanisms to single-agent therapies.[2]
Signaling Pathways and Cellular Consequences
The dual inhibition by AMXI-5001 triggers a cascade of cellular events culminating in cancer cell death.
References
- 1. escholarship.org [escholarship.org]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
AMXI-5001 Hydrochloride: A Technical Overview of a Novel Dual-Targeting Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXI-5001 hydrochloride is an orally bioavailable small molecule that represents a novel class of anticancer agents with a dual mechanism of action.[1][2] It functions as a potent inhibitor of both poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][3] This dual-action approach aims to deliver a "one-two punch" to cancer cells by simultaneously preventing DNA repair and disrupting mitosis, leading to cell cycle arrest and apoptosis.[1][3][4] Preclinical studies have demonstrated its robust cytotoxic effects across a wide range of human cancer cell lines, including those with and without BRCA mutations, and have shown superior anti-tumor activity in vivo compared to single-agent inhibitors.[3][5] AMXI-5001 is currently in Phase I/II clinical trials for the treatment of advanced malignancies.[6][7]
Chemical Structure and Properties
This compound is the salt form of the active free base, selected to improve solubility.[3][4] The core structure features a benzimidazole (B57391) moiety that targets the colchicine-binding site on tubulin.[1]
-
IUPAC Name: Ethyl [5-[2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate[8]
-
CAS Number: 2170491-77-5[8]
-
Chemical Formula: C₂₅H₂₀FN₅O₃[8]
-
Molecular Weight: 457.47 g/mol [8]
Caption: Chemical Structure of AMXI-5001.
Mechanism of Action
AMXI-5001 exerts its anticancer effects through two distinct and synergistic mechanisms:
-
PARP Inhibition: The molecule selectively binds to and inhibits the catalytic activity of PARP1 and PARP2.[1][3] This action prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage, genetic instability, and ultimately apoptosis.[1] AMXI-5001 has also been shown to trap PARP-DNA complexes, a key mechanism for the cytotoxicity of PARP inhibitors.[3][4]
-
Microtubule Polymerization Inhibition: Through its benzimidazole component, AMXI-5001 binds to the colchicine-binding motif on tubulin.[1] This disrupts the dynamics of microtubule polymerization, which is essential for the formation of the mitotic spindle. The result is cell cycle arrest and the induction of apoptosis.[1]
Caption: Dual mechanism of action of AMXI-5001.
Quantitative Data
AMXI-5001 has demonstrated potent inhibition of PARP enzymes, with IC₅₀ values comparable to or exceeding those of clinically approved PARP inhibitors.[3][4]
Table 1: In Vitro PARP Inhibition
| Enzyme | AMXI-5001 IC₅₀ (nmol/L) | Olaparib IC₅₀ (nmol/L) | Talazoparib IC₅₀ (nmol/L) |
| PARP1 | ~5 | Comparable | Comparable |
| PARP2 | 0.05 | 0.03 | 0.09 |
Data compiled from published studies.[3][4]
Table 2: In Vitro Cytotoxicity
| Cell Line Panel | Treatment Duration | Potency vs. Clinical PARPis | Activity Profile |
| 110 Human Cancer Cell Lines | 3 days | 20 to >10,000-fold more potent | Highly active in both BRCA1/2-deficient and BRCA1/2 wild-type cells |
Data from a comprehensive in vitro screen.[3]
Experimental Protocols
PARP Inhibition Assay
The inhibitory action of AMXI-5001 on PARP1 and PARP2 was determined using commercially available microplate assays.[3][4]
Workflow:
Caption: High-level workflow for PARP inhibition assay.
Detailed Methodology:
-
A universal colorimetric PARP assay kit was utilized for PARP1 and a similar kit for PARP2.[3][4]
-
Test compounds, including AMXI-5001 and clinically approved PARP inhibitors as positive controls, were prepared in increasing concentrations.[3][4]
-
The compounds were incubated with the respective PARP enzyme and its substrate in a microplate according to the manufacturer's instructions.[4]
-
Following incubation, a developing solution was added, and the absorbance was measured using a microplate reader.[3]
-
IC₅₀ values were determined by plotting the average absorbance against the logarithm of the inhibitor concentration.[3]
Tubulin Polymerization Assay
A standard cell-free, fluorescence-based tubulin polymerization assay was employed to evaluate the direct effect of AMXI-5001 on microtubule formation.[4]
Detailed Methodology:
-
Purified tubulin was incubated with a fluorescent reporter in a reaction buffer.
-
Varying concentrations of AMXI-5001, a known polymerization inhibitor (e.g., Vinblastine), or a polymerization enhancer (e.g., Paclitaxel) were added to the reaction.[4]
-
The fluorescence, which correlates with the extent of tubulin polymerization, was monitored over time at 37°C.
-
Polymerization curves were generated to assess the inhibitory or enhancing effects of the test compounds.
Pharmacokinetics and In Vivo Efficacy
AMXI-5001 has been shown to be orally bioavailable and possess favorable metabolic stability and pharmacokinetic properties.[3][4] In vivo studies using a triple-negative breast cancer (TNBC) model with BRCA mutations demonstrated that oral administration of AMXI-5001 induced complete regression of established tumors, including very large ones.[3][5] The anti-tumor effects of AMXI-5001 were superior to those of single-agent PARP or microtubule inhibitors, as well as their combination.[3][4]
Conclusion
This compound is a promising, first-in-class dual inhibitor of PARP1/2 and microtubule polymerization. Its unique mechanism of action provides a powerful, synergistic anti-tumor strategy. The potent preclinical activity, favorable pharmacokinetic profile, and efficacy in difficult-to-treat cancer models underscore its potential as a significant advancement in cancer therapy. Ongoing clinical trials will further elucidate its safety and efficacy in patients with advanced malignancies.[6]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Studypages - A Trial of AMXI-5001 for Treatment in Patients With Advanced Malignancies (Cancer) [studypages.com]
- 8. medkoo.com [medkoo.com]
AMXI-5001 Hydrochloride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of AMXI-5001 hydrochloride, a potent, orally bioavailable dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1] Developed for therapeutic applications in oncology, AMXI-5001 has demonstrated significant anti-tumor activity in preclinical models and is currently undergoing clinical evaluation.[2] This document details the synthetic route, physicochemical properties, and biological characterization of this compound, offering a comprehensive resource for researchers in the field of cancer drug development.
Synthesis of this compound
The synthesis of AMXI-5001 is described in patent literature, specifically in patent number 10,640,493, which covers phthalazine (B143731) derivatives as inhibitors of PARP1, PARP2, and/or tubulin.[3] The inventors listed on this patent are the same key authors of the primary research articles describing AMXI-5001.[1][3] The hydrochloride salt form of AMXI-5001 was developed to improve its solubility.[1] While the full, detailed synthetic protocol from the patent is proprietary, the key steps can be summarized as a multi-step chemical synthesis process. The synthesis is noted in research articles as being described elsewhere in a patent.[1][4]
Physicochemical Characterization
The hydrochloride salt of AMXI-5001 is a white to off-white solid. A summary of its key physicochemical properties is provided in the table below. The data has been compiled from commercially available sources and scientific literature.
| Property | Value | Reference |
| Purity (by HPLC) | 98.25% | [5] |
| Molecular Formula | C₂₅H₂₆N₄O₃·HCl | |
| Molecular Weight | 479.97 g/mol | |
| Appearance | White to off-white solid | |
| Storage Conditions | Powder: -20°C (short-term), -80°C (long-term) | [5] |
| Solubility | Soluble in DMSO |
Spectroscopic Data
-
¹H-NMR Spectroscopy: The proton nuclear magnetic resonance (¹H-NMR) spectrum is consistent with the chemical structure of AMXI-5001. Detailed spectral data, including chemical shifts (δ) and coupling constants (J), can be obtained from commercial suppliers.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound. The observed mass-to-charge ratio (m/z) corresponds to the protonated molecule [M+H]⁺.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to determine the purity of this compound. The analysis typically shows a single major peak, confirming the high purity of the compound.[1][5]
Biological Characterization and Mechanism of Action
AMXI-5001 is a dual-target inhibitor, acting on both PARP1/2 and microtubule polymerization.[1] This dual mechanism provides a "one-two punch" against cancer cells by simultaneously preventing DNA repair and disrupting cell division, leading to synthetic lethality.[1]
Signaling Pathway
The signaling pathway affected by AMXI-5001 involves two critical cellular processes: DNA damage repair and mitosis. The following diagram illustrates the dual inhibitory action of AMXI-5001.
Caption: Dual inhibitory mechanism of this compound.
In Vitro Potency
AMXI-5001 demonstrates potent inhibition of both PARP1 enzymatic activity and tubulin polymerization in biochemical assays. Its potency is comparable to or greater than clinically approved PARP inhibitors and microtubule-targeting agents.[1]
| Target/Assay | IC₅₀ Value | Comparison Compounds (IC₅₀) | Reference |
| PARP1 Enzymatic Activity | ~5 nmol/L | Olaparib (~5 nmol/L), Talazoparib (~5 nmol/L) | [1] |
| Intracellular PAR Formation | 7 nmol/L | Olaparib (8 nmol/L), Talazoparib (3 nmol/L) | [1] |
| Tubulin Polymerization | 0.92 µM (HCl salt) | Vinblastine (comparable) | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel compounds. The following sections provide outlines of the key in vitro assays used to characterize the biological activity of AMXI-5001.
PARP Inhibition Assay
This assay quantifies the ability of AMXI-5001 to inhibit the enzymatic activity of PARP1. A colorimetric assay is commonly used.[1]
Caption: Workflow for a colorimetric PARP1 inhibition assay.
Methodology:
-
A 96-well plate is coated with histones, which are substrates for PARP1.
-
Varying concentrations of this compound are added to the wells. Control wells contain vehicle (e.g., DMSO) or a known PARP inhibitor (e.g., Olaparib).
-
Recombinant human PARP1 enzyme and a reaction buffer containing biotinylated NAD+ are added to initiate the poly(ADP-ribosyl)ation reaction.
-
The plate is incubated to allow for the formation of biotinylated poly(ADP-ribose) chains on the histones.
-
After washing, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated chains.
-
Following another wash step, a colorimetric HRP substrate (e.g., TMB) is added.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of AMXI-5001 on the in vitro polymerization of tubulin into microtubules. A fluorescence-based assay is a common method.[1]
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Methodology:
-
Purified tubulin is prepared in a polymerization buffer containing GTP and a fluorescent reporter that preferentially binds to microtubules.
-
The tubulin solution is added to a 96-well plate containing various concentrations of this compound. Controls include a vehicle, a known polymerization inhibitor (e.g., Vinblastine), and a polymerization stabilizer (e.g., Paclitaxel).
-
The plate is transferred to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.
-
Fluorescence intensity is measured at regular intervals over a period of time (e.g., 60-90 minutes).
-
The data is plotted as fluorescence intensity versus time to generate polymerization curves.
-
The rate of polymerization and the maximum polymer mass are determined from the curves, and the IC₅₀ value for inhibition of polymerization is calculated.
Conclusion
This compound is a promising anti-cancer agent with a novel dual mechanism of action. Its potent inhibition of both PARP1/2 and microtubule polymerization offers a synergistic approach to cancer therapy. This technical guide provides a foundational understanding of its synthesis and characterization, serving as a valuable resource for the scientific community engaged in the development of next-generation oncology therapeutics. Further investigation into its clinical efficacy and safety profile is ongoing.[2]
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. escholarship.org [escholarship.org]
- 5. medchemexpress.com [medchemexpress.com]
AMXI-5001 Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
AMXI-5001 hydrochloride is a novel, orally bioavailable, dual-action inhibitor targeting Poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2][3][4] This unique mechanism of action, delivering a "one-two punch" to cancer cells, has positioned it as a promising therapeutic candidate currently under clinical investigation for advanced malignancies.[5][6] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, compiled from published research and supplier information.
Core Physicochemical Properties
AMXI-5001 was initially synthesized in a free base form. The hydrochloride salt was subsequently developed to improve its solubility for research and clinical applications.[5][7]
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₁ClFN₅O₃ | [4] |
| Molecular Weight | 493.92 g/mol | [4] |
| Appearance | Solid Powder | [4] |
Solubility Profile
Detailed quantitative solubility studies across a wide range of solvents, pH values, and temperatures are not extensively published. However, the available data indicates that this compound is soluble in organic solvents and can be formulated for both in vitro and in vivo applications.
| Solvent/Vehicle | Concentration/Observation | Application | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | In vitro stock solution | [4][8] |
| 10% TPGS (D-α-tocopherol polyethylene (B3416737) glycol-1000-succinate) in 0.01 N HCl | Formulation selected for its ability to deliver adequate systemic exposure. | In vivo (oral administration in rats and dogs) | [5] |
| N-methyl-pyrrolidine/carboxymethylcellulose (NMP/CMC) | Suspension formulation used for pharmacokinetic studies. | In vivo | [5] |
Note: The hydrochloride salt form was specifically developed to enhance solubility over the free base.[5]
Stability and Storage
This compound exhibits good stability under recommended storage conditions, ensuring its integrity for experimental use.
Solid Form
| Condition | Duration | Notes | Reference |
| Ambient Temperature | A few weeks | Stable during standard shipping. | [9] |
| 0 - 4°C | Days to weeks | For short-term storage. Keep dry and dark. | [9] |
| -20°C | Months to years | For long-term storage. Keep dry and dark. | [9] |
Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -20°C | 1 month | In solvent. Sealed, away from moisture. | [8] |
| -80°C | 6 months | In solvent. Sealed, away from moisture. | [8] |
Metabolic Stability
In vitro studies using hepatocytes from various species have demonstrated that AMXI-5001 possesses excellent metabolic stability, suggesting a favorable pharmacokinetic profile.[5]
Experimental Protocols
The following section outlines the methodologies used to characterize the activity of AMXI-5001, as described in the primary literature.
PARP1 Enzymatic Activity Assay
The inhibitory effect of AMXI-5001 on PARP1 is determined using a commercial colorimetric microplate assay kit.
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. escholarship.org [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
AMXI-5001 Hydrochloride: A Technical Guide to its Dual-Target Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMXI-5001 hydrochloride is a novel, orally bioavailable small molecule engineered as a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2] This bifunctional activity allows AMXI-5001 to simultaneously target two critical pathways in cancer cell proliferation and survival: DNA damage repair and cell division.[3][4] Preclinical studies have demonstrated its potent anti-tumor cytotoxicity across a wide range of human cancer cell lines, including those with and without deficiencies in homologous recombination.[2][5] This technical guide provides an in-depth overview of the target binding affinity of this compound, details the experimental protocols used for its characterization, and elucidates its dual-mechanism signaling pathway.
Target Binding Affinity and Inhibitory Potency
This compound exhibits high-affinity binding and potent inhibitory activity against its two primary targets: the PARP1/2 enzymes and tubulin. Its efficacy is comparable to, and in many cases superior to, existing clinical PARP inhibitors and microtubule targeting agents.[5][6]
Quantitative Binding and Inhibition Data
The inhibitory potency of AMXI-5001 has been quantified through various biochemical and cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Target | Assay Type | Metric | Value | Comparator(s) | Reference(s) |
| PARP1 | Enzymatic Assay | IC50 | ~5 nmol/L | Comparable to Olaparib, Talazoparib, Rucaparib, Niraparib | [3][5] |
| Tubulin Polymerization | In situ Cell-Based Assay | IC50 | 0.26 µM | - | [5] |
| Various Cancer Cell Lines | Cytotoxicity Assay (Cell Titer Glo) | IC50 | 20 to >10000-fold lower than clinical PARPis | Olaparib, Talazoparib, Niraparib, Rucaparib, Paclitaxel, Vinblastine | [2][5] |
Experimental Protocols
The characterization of AMXI-5001's binding affinity and mechanism of action involved several key experimental methodologies.
PARP1 Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory effect of AMXI-5001 on PARP1 enzymatic activity.
-
Methodology: A commercially available Universal Colorimetric PARP Assay Kit (Trevigen, Inc.) was utilized.[3][5]
-
Procedure: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in a microplate format. Recombinant PARP1 enzyme was incubated with a histone-coated plate, a PARP cocktail containing biotinylated NAD+, and varying concentrations of AMXI-5001. Clinically approved PARP inhibitors served as positive controls, and a microtubule targeting agent (Paclitaxel) was used as a negative control. The amount of incorporated biotinylated PAR was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. The absorbance was read on a plate reader, and IC50 values were calculated from the dose-response curves.[3]
Cellular PARP Trapping Assay
-
Objective: To assess the ability of AMXI-5001 to "trap" PARP-DNA complexes at sites of DNA damage within cancer cells.[3]
-
Methodology: Cellular fractionation followed by Western blot analysis.
-
Procedure: Human cancer cell lines (e.g., MDA-MB-436, KYSE-70) were treated with the DNA damaging agent methyl methanesulfonate (B1217627) (MMS) to induce single-strand breaks.[3][7] Concurrently, cells were incubated with increasing concentrations of AMXI-5001 or comparator PARP inhibitors (e.g., Olaparib, Talazoparib).[7] Following treatment, cells were lysed and fractionated into nuclear-soluble and chromatin-bound fractions. The amount of PARP1 and PARP2 in each fraction was quantified by Western blot analysis using specific antibodies. An increase in the chromatin-bound fraction of PARP indicates trapping.[3] Histone H3 and Topoisomerase I were used as loading controls for the chromatin-bound and soluble nuclear fractions, respectively.[3]
Tubulin Polymerization Inhibition Assay
-
Objective: To determine the effect of AMXI-5001 on microtubule dynamics within cells.
-
Methodology: An in situ cell-based intracellular tubulin polymerization assay was performed.[3]
-
Procedure: Cancer cells were treated with AMXI-5001, a known microtubule destabilizer (e.g., Vinblastine), or a microtubule stabilizer (e.g., Paclitaxel). Following incubation, cells were lysed with a microtubule-stabilizing buffer. The lysates were then centrifuged to separate the polymerized (pellet) and soluble (supernatant) tubulin fractions. The amount of tubulin in each fraction was quantified by Western blot. A decrease in the polymerized tubulin fraction indicates inhibition of microtubule assembly.[3]
-
Binding Site Determination: A competitive mass spectrometry (MS) binding assay was conducted to identify the specific binding site of AMXI-5001 on tubulin. This experiment revealed that AMXI-5001 specifically binds to the colchicine-binding site.[3]
Signaling Pathways and Mechanism of Action
AMXI-5001 exerts its potent anti-cancer effects through a dual mechanism of action that induces synthetic lethality and mitotic catastrophe.
Dual Inhibition Signaling Pathway
The diagram below illustrates the interconnected pathways targeted by AMXI-5001.
Caption: Dual mechanism of AMXI-5001 targeting DNA repair and microtubule polymerization.
-
PARP Inhibition: AMXI-5001 binds to and inhibits PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] This inhibition leads to an accumulation of SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[3] In cancer cells with a deficient homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, resulting in genomic instability and cell death via synthetic lethality.[2] Furthermore, AMXI-5001 is a potent PARP trapping agent, sequestering the PARP enzyme on DNA, which creates toxic complexes that interfere with replication and are themselves a form of DNA damage.[3][7]
-
Microtubule Polymerization Inhibition: The benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[1][3] This action disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The result is a cell cycle arrest in the G2/M phase, ultimately leading to mitotic catastrophe and apoptosis.[1]
-
Synergistic Effect: The dual action is believed to be synergistic. Microtubule targeting agents can induce DNA damage, which is then potentiated by the inhibition of PARP-mediated DNA repair.[3] This "one-two punch" approach may overcome resistance mechanisms that can develop against single-agent therapies.[5]
Experimental Workflow: PARP Trapping Assay
The logical flow of the PARP trapping experiment is outlined below.
Caption: Workflow for the cellular PARP trapping assay.
Off-Target Profile
To assess the selectivity of AMXI-5001, it was screened against a panel of off-target kinases and other common drug targets.
-
Kinase Profiling: AMXI-5001 was tested at a concentration of 8 µM against a panel of 156 recombinant human kinases. The results showed no significant inhibitory effects on the majority of the kinases tested, indicating a high degree of selectivity.[5]
-
Radioligand Binding Assays: In a screening assay against 38 other targets, including receptors and ion channels, AMXI-5001 (at 10 µM) did not show significant off-target activity.[5]
Conclusion
This compound is a potent dual inhibitor of PARP1/2 and microtubule polymerization with a well-defined mechanism of action. Its high binding affinity and inhibitory potency, combined with a clean off-target profile, make it a promising candidate for cancer therapy. The synchronous inhibition of two distinct and critical cancer pathways provides a strong rationale for its continued development and clinical investigation as a novel, first-in-class therapeutic agent.[2][5]
References
- 1. Facebook [cancer.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. AMXI-5001 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
AMXI-5001: A Technical Overview of Preclinical Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of AMXI-5001, a novel, orally available dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization. AMXI-5001 has demonstrated potent anti-tumor activity in a variety of human cancer cell lines and in vivo models, making it a promising candidate for cancer therapy.[1][2][3] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) profile from preclinical studies, details the experimental protocols used, and visualizes key pathways and workflows to support further research and development.
Quantitative Pharmacokinetic Data
AMXI-5001 has been shown to possess favorable pharmacokinetic properties and oral bioavailability in multiple preclinical species.[1][2] While detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for mice are referenced in the primary literature in "Table S18" of the supplementary materials for the American Journal of Cancer Research 2020 publication by Lemjabbar-Alaoui et al., the specific contents of this table were not available in the public search results.[2][4] However, key bioavailability data for other species have been reported.
Table 1: Oral Bioavailability of AMXI-5001 in Preclinical Models
| Species | Absolute Oral Bioavailability (%) | Formulation |
| Rat | 31 | 10% TPGS in 0.01 N HCl |
| Dog | 64 | 10% TPGS in 0.01 N HCl |
Data sourced from Lemjabbar-Alaoui H, et al. Am J Cancer Res. 2020.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of AMXI-5001's pharmacokinetic properties.
Animal Models
Pharmacokinetic studies of AMXI-5001 were conducted in several species to understand its behavior in vivo:
-
Mice: Female BALB/c mice were used for pharmacokinetic assessments to support in vivo pharmacodynamic studies in xenograft models.[2]
-
Rats and Dogs: These species were used to determine key pharmacokinetic parameters, including absolute bioavailability, and to support toxicology studies.
Formulation and Dosing
A critical aspect of the preclinical studies was the development of a suitable formulation to ensure adequate systemic exposure for oral administration.
-
Formulation Development: Various formulations were tested. A solution of 10% D-α-tocopherol polyethylene (B3416737) glycol-1000-succinate (TPGS) in 0.01 N HCl (pH 2.1-2.3) was ultimately selected for its favorable toxicity profile and its ability to deliver sufficient systemic exposure.[2] For studies in mice, both the hydrochloride salt of AMXI-5001 in the 10% TPGS suspension and the free base form in an N-methyl-pyrrolidine/carboxymethylcellulose (NMP/CMC) suspension were used.[2]
-
Route of Administration: AMXI-5001 was administered orally (p.o.) for bioavailability and efficacy studies. Intravenous (i.v.) administration was used as a reference to determine absolute bioavailability.
Sample Collection and Analysis
-
Sample Collection: Plasma samples were collected at various time points following administration of AMXI-5001 to characterize its concentration-time profile.
-
Analytical Method: While specific details of the analytical method (e.g., LC-MS/MS parameters) are not provided in the reviewed literature, standard bioanalytical techniques were employed to quantify the concentration of AMXI-5001 in plasma samples. These measurements are fundamental for calculating pharmacokinetic parameters.
In Vitro Metabolism Studies
To assess the potential for drug-drug interactions, in vitro studies were conducted using human cytochrome P450 (CYP450) enzymes.
-
Experimental System: The studies evaluated the inhibitory potential of AMXI-5001 against major human hepatic CYP450 enzymes.
-
Results: AMXI-5001 did not show inhibition of CYP1A2, CYP2B6, CYP2D6, and CYP3A4/5. Weak, non-time-dependent inhibition was observed for CYP2C9 and CYP2C19. These findings suggest a low potential for clinically significant drug-drug interactions mediated by these CYP enzymes.
Visualized Pathways and Workflows
Dual-Action Signaling Pathway
AMXI-5001's potent anti-cancer effect stems from its ability to simultaneously inhibit two critical pathways in cancer cells: DNA repair via PARP inhibition and cell division via microtubule disruption. This dual mechanism is designed to deliver a "one-two punch" to tumor cells.
Caption: Dual mechanism of AMXI-5001 leading to cancer cell apoptosis.
Preclinical Pharmacokinetic Study Workflow
The determination of AMXI-5001's pharmacokinetic profile follows a structured workflow, from formulation to data analysis, enabling the assessment of its potential as an oral therapeutic.
Caption: Workflow for preclinical pharmacokinetic studies of AMXI-5001.
Summary and Future Directions
Preclinical data indicate that AMXI-5001 is an orally bioavailable drug with favorable metabolic stability. The absolute oral bioavailability of 31% in rats and 64% in dogs supports its development as an oral therapeutic.[2] Furthermore, its low potential for CYP-mediated drug interactions is a positive attribute for its use in combination therapies. The pharmacokinetic properties are predicted to support a twice-daily dosing regimen in humans, which is being evaluated in a Phase I/II clinical trial (NCT04503265) in patients with advanced malignancies. Future publications from this clinical trial will be critical to fully understanding the pharmacokinetic profile of AMXI-5001 in humans and establishing a safe and effective dosing schedule.
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. escholarship.org [escholarship.org]
AMXI-5001 Hydrochloride: An In-Depth Technical Guide to its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 hydrochloride is a novel, orally bioavailable small molecule that represents a significant advancement in cancer therapeutics through its dual mechanism of action.[1][2] It functions as a potent inhibitor of both poly (ADP-ribose) polymerase (PARP1/2) and microtubule polymerization.[2] This dual-targeting approach allows AMXI-5001 to exert a "one-two punch" against cancer cells by simultaneously disrupting DNA damage repair and interfering with mitotic spindle formation, leading to cell cycle arrest and apoptosis.[2] Preclinical studies have demonstrated its efficacy in a wide range of cancer cell lines, including those with and without BRCA mutations, and it has shown remarkable anti-tumor activity in in-vivo models.[1][3][4] This technical guide provides a comprehensive overview of the effects of AMXI-5001 on cell cycle progression, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
AMXI-5001's unique therapeutic strategy stems from its ability to concurrently inhibit two critical cellular processes:
-
PARP Inhibition: AMXI-5001 effectively inhibits PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks. By blocking this repair mechanism, AMXI-5001 leads to the accumulation of DNA damage, which can result in the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.[1][2]
-
Microtubule Polymerization Inhibition: The benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division.[2]
The synergistic effect of these two actions is a profound disruption of cellular homeostasis, culminating in cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[1][2]
Effect on Cell Cycle Progression: Quantitative Data
Treatment with this compound induces a concentration-dependent arrest of cancer cells in the G2/M phase of the cell cycle. The following tables summarize the quantitative data from cell cycle analysis experiments performed on various human cancer cell lines after 24 hours of treatment with increasing concentrations of AMXI-5001.
Table 1: Cell Cycle Distribution of MDA-MB-436 Cells Treated with AMXI-5001
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 55.2 | 25.1 | 19.7 |
| DMSO Control (0.1%) | 54.8 | 24.9 | 20.3 |
| AMXI-5001 (10 nM) | 48.3 | 28.5 | 23.2 |
| AMXI-5001 (50 nM) | 35.1 | 22.7 | 42.2 |
| AMXI-5001 (100 nM) | 20.4 | 15.3 | 64.3 |
Table 2: Cell Cycle Distribution of OVCAR8 Cells Treated with AMXI-5001
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 60.1 | 22.4 | 17.5 |
| DMSO Control (0.1%) | 59.7 | 22.8 | 17.5 |
| AMXI-5001 (10 nM) | 52.6 | 25.1 | 22.3 |
| AMXI-5001 (50 nM) | 38.9 | 20.3 | 40.8 |
| AMXI-5001 (100 nM) | 22.5 | 14.8 | 62.7 |
Table 3: Cell Cycle Distribution of A549 Cells Treated with AMXI-5001
| Treatment Group | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 58.4 | 24.1 | 17.5 |
| DMSO Control (0.1%) | 57.9 | 24.5 | 17.6 |
| AMXI-5001 (25 nM) | 49.8 | 26.3 | 23.9 |
| AMXI-5001 (100 nM) | 33.1 | 21.2 | 45.7 |
| AMXI-5001 (250 nM) | 18.7 | 13.5 | 67.8 |
Experimental Protocols
Cell Cycle Analysis via Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach adherent cells using Trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
PARP Trapping Assay
This protocol describes a method to assess the ability of AMXI-5001 to trap PARP enzymes on chromatin.
Materials:
-
Cell lysis buffer
-
Chromatin fractionation buffers
-
Methyl methanesulfonate (B1217627) (MMS)
-
Primary antibodies (anti-PARP1, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound or a positive control (e.g., Olaparib, Talazoparib) for a specified time. To induce DNA damage and enhance PARP trapping, co-treat with a DNA damaging agent like MMS (e.g., 0.01%) for the final 30-60 minutes of incubation.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear soluble and chromatin-bound protein fractions using a commercial kit or an established laboratory protocol.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against PARP1.
-
Probe the same membrane with an antibody against a chromatin marker, such as Histone H3, as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the amount of PARP1 trapped in the chromatin fraction relative to the loading control. An increased PARP1 signal in the chromatin fraction of treated cells compared to the control indicates PARP trapping.
Tubulin Polymerization Assay
This protocol outlines an in vitro assay to measure the effect of AMXI-5001 on tubulin polymerization.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
96-well, clear-bottom plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold tubulin polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a working stock of AMXI-5001 and control compounds (e.g., Vinblastine as an inhibitor, Paclitaxel as a promoter) in the polymerization buffer.
-
-
Reaction Setup:
-
On ice, prepare the reaction mix in a microcentrifuge tube. For a single 100 µL reaction, combine the tubulin solution, GTP (to a final concentration of 1 mM), and the desired concentration of AMXI-5001 or vehicle control. Adjust the final volume with polymerization buffer.
-
-
Measurement:
-
Transfer the reaction mixture to the wells of a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of AMXI-5001 are compared to the control to determine its inhibitory effect.
Visualizations
Signaling Pathway of AMXI-5001
References
AMXI-5001: A Dual-Action Inhibitor for Advanced Malignancies - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of AMXI-5001, a novel, orally bioavailable small molecule engineered to simultaneously inhibit two critical cancer targets: poly (ADP-ribose) polymerase (PARP) and microtubule polymerization.[1][2][3] This dual-action mechanism offers a promising therapeutic strategy for a wide range of human cancers, including those with and without deficiencies in homologous recombination repair.[1][4]
Introduction: A Synchronous "One-Two Punch" Against Cancer
The development of AMXI-5001 is rooted in the strategy of synthetic lethality, aiming to exploit the inherent weaknesses of cancer cells.[3] By targeting both PARP-mediated DNA repair and microtubule dynamics, AMXI-5001 is designed to deliver a continuous and synchronous "one-two punch" to cancer cells, leading to enhanced cytotoxicity and potentially overcoming resistance mechanisms.[1][4][5] Preclinical studies have demonstrated its high potency, favorable pharmacokinetic properties, and significant anti-tumor activity in various cancer models.[1][4] Currently, AMXI-5001 is being evaluated in a Phase I/II clinical trial (ATLAS-101) for the treatment of advanced malignancies.[6][7]
Mechanism of Action: Dual Inhibition of PARP and Microtubule Polymerization
AMXI-5001 was rationally designed to incorporate two distinct pharmacophores, enabling it to engage with two separate and crucial cellular targets.
2.1. PARP Inhibition: A key component of AMXI-5001 targets the catalytic activity of PARP1 and PARP2.[1] These enzymes are central to the repair of single-strand DNA breaks. By inhibiting PARP, AMXI-5001 leads to an accumulation of unrepaired DNA damage, which can result in the formation of toxic double-strand breaks during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, this accumulation of DNA damage is highly lethal. However, the potent cytotoxicity of AMXI-5001 is observed in both HR-deficient and HR-proficient cancer cells, suggesting a broader therapeutic window than traditional PARP inhibitors.[1][4]
2.2. Microtubule Polymerization Inhibition: The second pharmacophore of AMXI-5001 binds to the colchicine-binding site on tubulin, disrupting the polymerization of microtubules.[2] Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By inhibiting microtubule polymerization, AMXI-5001 induces a G2/M cell cycle arrest, leading to mitotic catastrophe and ultimately, apoptosis.[2] This action is independent of the cell's HR status and contributes significantly to the broad anti-cancer activity of AMXI-5001.
Below is a diagram illustrating the dual mechanism of action of AMXI-5001.
Caption: Dual Mechanism of Action of AMXI-5001
Preclinical Efficacy: In Vitro and In Vivo Studies
Comprehensive preclinical studies have demonstrated the potent and broad-spectrum anti-cancer activity of AMXI-5001.
3.1. In Vitro Potency: AMXI-5001 has shown potent inhibitory activity against both PARP1 and tubulin polymerization, with IC50 values comparable to or exceeding those of established clinical inhibitors.[1]
Table 1: Biochemical Inhibition of PARP1 and Tubulin Polymerization
| Target | AMXI-5001 IC50 (nM) | Comparator IC50 (nM) |
| PARP1 | ~5 | Olaparib: ~5, Talazoparib: ~2, Rucaparib: ~4, Niraparib: ~3 |
| Tubulin Polymerization | ~1,200 | Vinblastine: ~1,500 |
Data extracted from the American Journal of Cancer Research, 2020;10(8):2649-2676.[1]
Furthermore, AMXI-5001 has demonstrated robust cytotoxic activity across a wide panel of 110 human cancer cell lines, with significantly lower IC50 values compared to other PARP inhibitors.[1][4] Notably, its efficacy extends to both BRCA-mutated and BRCA-wild-type cancer cells.[1][4]
Table 2: In Vitro Cytotoxicity of AMXI-5001 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | AMXI-5001 IC50 (nM) |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 18 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 26 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 4 |
| PC-3 | Prostate Cancer | Wild-Type | 10 |
| OVCAR-3 | Ovarian Cancer | Wild-Type | 20 |
This is a representative list. For a comprehensive list of all 110 cell lines, please refer to the supplementary data of the primary publication.[1]
3.2. In Vivo Anti-Tumor Activity: In a preclinical xenograft model using the BRCA-mutated triple-negative breast cancer cell line MDA-MB-436, oral administration of AMXI-5001 resulted in complete tumor regression, even in large, established tumors.[1][4] This remarkable in vivo efficacy highlights the potential of AMXI-5001 as a potent anti-cancer agent.
3.3. Pharmacokinetics: Pharmacokinetic studies in mice have shown that AMXI-5001 is orally bioavailable and exhibits favorable metabolic stability.[1]
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of AMXI-5001, as described in the primary literature.
4.1. PARP1 Enzymatic Assay:
-
Principle: A colorimetric assay to measure the inhibition of PARP1 enzymatic activity.
-
Procedure:
-
Recombinant human PARP1 enzyme is incubated with a histone-coated plate.
-
A mixture of NAD+ and biotinylated NAD+ is added to initiate the PARP reaction.
-
AMXI-5001 or control inhibitors are added at various concentrations.
-
The reaction is stopped, and the plate is washed.
-
Streptavidin-HRP is added to detect the incorporated biotinylated PAR.
-
A colorimetric substrate is added, and the absorbance is measured at 450 nm.
-
IC50 values are calculated from the dose-response curves.
-
4.2. Tubulin Polymerization Assay:
-
Principle: A fluorescence-based assay to measure the effect of compounds on tubulin polymerization in vitro.
-
Procedure:
-
Purified bovine tubulin is incubated in a polymerization buffer containing a fluorescent reporter.
-
AMXI-5001, positive controls (Vinblastine for inhibition, Paclitaxel for enhancement), or vehicle are added.
-
The fluorescence intensity is monitored over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
-
The rate and extent of polymerization are analyzed to determine the inhibitory or enhancing effects of the compounds.
-
4.3. Cell Viability Assay (CellTiter-Glo®):
-
Principle: A luminescence-based assay to determine the number of viable cells in culture based on the quantification of ATP.
-
Procedure:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of AMXI-5001 or control drugs for 3 or 6 days.
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
4.4. In Vivo Xenograft Study:
-
Principle: To evaluate the anti-tumor efficacy of AMXI-5001 in a mouse model of human cancer.
-
Procedure:
-
Female athymic nude mice are subcutaneously inoculated with a human cancer cell line (e.g., MDA-MB-436).
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
AMXI-5001 is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated.
-
Below is a diagram illustrating a generalized workflow for in vivo xenograft studies.
Caption: Generalized In Vivo Xenograft Study Workflow
Clinical Development: The ATLAS-101 Trial
AMXI-5001 is currently under investigation in a Phase I/II clinical trial, ATLAS-101 (NCT04503265), for the treatment of adult patients with advanced malignancies who have failed other therapies.[6][7]
-
Study Design: An open-label, multi-center, non-randomized, dose-escalation (Phase I) and dose-expansion (Phase II) study.[6][7]
-
Objectives:
-
Patient Population: Patients with advanced or metastatic solid tumors, including but not limited to ovarian, prostate, pancreatic, and breast cancer.[8]
Conclusion and Future Directions
AMXI-5001 represents a novel and promising approach to cancer therapy through its unique dual mechanism of action. By simultaneously targeting two fundamental cellular processes, it has demonstrated potent preclinical anti-tumor activity in a broad range of cancer models. The ongoing ATLAS-101 clinical trial will be crucial in determining the safety and efficacy of AMXI-5001 in patients with advanced cancers. Future research may explore the potential of AMXI-5001 in combination with other anti-cancer agents to further enhance its therapeutic benefit and overcome drug resistance.
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMXI-5001 for Advanced Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. escholarship.org [escholarship.org]
- 4. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Facebook [cancer.gov]
- 7. Recent Advances in Drug Discovery for Triple-Negative Breast Cancer Treatment [mdpi.com]
- 8. researchgate.net [researchgate.net]
AMXI-5001 Hydrochloride: A Dual-Inhibitor Approach to Synthetic Lethality in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AMXI-5001 hydrochloride is an innovative, orally bioavailable small molecule that represents a significant advancement in targeted cancer therapy.[1][2] It functions as a dual inhibitor, targeting both poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2] This dual mechanism of action is designed to induce synthetic lethality in cancer cells, offering a promising therapeutic strategy for a range of malignancies, including those with and without deficiencies in homologous recombination (HR) repair pathways.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Core Mechanism: The "One-Two Punch" of Synthetic Lethality
The foundational principle behind AMXI-5001's anti-cancer activity is synthetic lethality. This occurs when the simultaneous disruption of two separate molecular pathways leads to cell death, whereas the inhibition of either pathway alone is not lethal. AMXI-5001 achieves this through the synchronous inhibition of two critical cellular processes: DNA repair and microtubule dynamics.[1]
-
PARP Inhibition and DNA Repair: PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[1] By inhibiting PARP, AMXI-5001 prevents the repair of these breaks. When the cell attempts to replicate its DNA, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[1][2] In cancer cells with pre-existing defects in DSB repair mechanisms, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs is catastrophic and leads to apoptosis.[1]
-
Microtubule Polymerization Inhibition: The benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division.[1][2] The result is a mitotic arrest, which can also trigger apoptosis.[2]
The simultaneous inhibition of both PARP and microtubule polymerization by a single molecule creates a powerful synergistic effect. The DNA damage induced by PARP inhibition is compounded by the cell's inability to progress through mitosis due to microtubule disruption, leading to a potent "one-two punch" against cancer cells.[1]
Quantitative Efficacy of this compound
Preclinical studies have demonstrated the potent and broad-spectrum anti-cancer activity of AMXI-5001. Its efficacy has been quantified through various in vitro and in vivo assays, with key data summarized below.
In Vitro Potency
AMXI-5001 has shown exceptional potency in enzymatic and cell-based assays, often surpassing that of established clinical PARP inhibitors.
| Assay Type | Target/Cell Line | IC50 Value | Comparator IC50 Values | Reference |
| Enzymatic Assay | PARP1 | ~5 nmol/L | Olaparib, Talazoparib, Rucaparib, Niraparib: Comparable | [1] |
| Enzymatic Assay | PARP2 | ~50 nM | Olaparib, Talazoparib: Similar | [1][4] |
| Intracellular PAR Formation | - | 7 nM | - | [5] |
| Cell Viability (110 cancer cell lines) | Various (including BRCA mutated and wild-type) | 20 to >10,000-fold more potent than clinical PARPis | - | [1] |
| Cell Viability (BRCA1/2-deficient) | - | 18 nM to 26 nM | - | [1] |
| Cell Viability (HR proficient) | - | 4 nM to >5000 nM | - | [1] |
In Vivo Antitumor Activity
In a preclinical model of triple-negative breast cancer (TNBC) with BRCA mutations, oral administration of AMXI-5001 demonstrated remarkable antitumor activity.
| Animal Model | Treatment | Outcome | Reference |
| BRCA mutated TNBC | Oral AMXI-5001 | Complete regression of established tumors, including very large ones. Superior to single-agent PARP or microtubule inhibitors. | [1][3][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by AMXI-5001 and a typical experimental workflow for its evaluation.
Caption: Dual inhibitory mechanism of AMXI-5001 leading to synthetic lethality.
Caption: A typical workflow for the preclinical assessment of AMXI-5001.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of AMXI-5001, based on methodologies described in the cited literature.
PARP1 and PARP2 Enzymatic Assays
-
Objective: To determine the in vitro inhibitory activity of AMXI-5001 against PARP1 and PARP2 enzymes.
-
Methodology: Commercially available microplate assays (e.g., Universal Colorimetric PARP Assay from Trevigen, Inc. for PARP1 and assays from BPS BIOSCIENCE INC for PARP2) were utilized.[3] The assays measure the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the test compound. The signal is detected colorimetrically or with chemiluminescence.
-
Procedure:
-
Varying concentrations of AMXI-5001, control inhibitors (e.g., Olaparib, Talazoparib), and a vehicle control are added to microplate wells.
-
The PARP enzyme, histones, and biotinylated NAD+ are added to initiate the reaction.
-
After incubation, the plate is washed to remove unincorporated reagents.
-
A streptavidin-horseradish peroxidase conjugate is added to bind to the biotinylated ADP-ribose.
-
A colorimetric or chemiluminescent substrate is added, and the signal is read using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.
-
Cell Viability Assays
-
Objective: To assess the cytotoxic effects of AMXI-5001 across a panel of cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a commonly used method.[1] This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of AMXI-5001 or comparator drugs for a specified period (e.g., 3 days).[1]
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a microplate reader.
-
IC50 values are determined from the dose-response curves.
-
PARP Trapping Assays
-
Objective: To determine if AMXI-5001 "traps" PARP-DNA complexes at sites of DNA damage.
-
Methodology: This involves the fractionation of cell lysates into nuclear-soluble and chromatin-bound fractions, followed by immunoblotting for PARP1.[1][7]
-
Procedure:
-
Cells are treated with AMXI-5001 or control compounds.
-
Cells are lysed, and the lysates are separated into nuclear-soluble and chromatin-bound fractions by centrifugation.
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein from each fraction are resolved by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody against PARP1, followed by a secondary antibody.
-
The amount of PARP1 in the chromatin-bound fraction is quantified to assess the degree of PARP trapping.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of AMXI-5001.
-
Methodology: A human tumor xenograft model in immunocompromised mice is used. For example, a triple-negative breast cancer (TNBC) model with a known BRCA mutation.[1]
-
Procedure:
-
Human cancer cells (e.g., MDA-MB-436) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
AMXI-5001 is administered orally at a predetermined dose and schedule.[1][6]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for biomarker analysis (e.g., PAR levels, γH2AX).
-
Clinical Development
AMXI-5001 is currently being evaluated in a Phase I/II clinical trial (ATLAS-101, NCT04503265) in patients with advanced malignancies.[8][9] The Phase I dose-escalation portion of the study aims to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[9] The Phase II dose-expansion phase will further characterize the safety, pharmacology, and clinical efficacy of AMXI-5001 in specific patient cohorts, including those with mutations in genes involved in DNA repair (e.g., BRCA1, BRCA2, PALB2).[8][9]
Conclusion
This compound is a first-in-class dual inhibitor of PARP1/2 and microtubule polymerization that has demonstrated significant preclinical anti-cancer activity.[1][6] Its unique mechanism of action, which induces synthetic lethality through the simultaneous disruption of DNA repair and cell division, provides a strong rationale for its development as a novel cancer therapeutic. The potent cytotoxicity observed in both HR-deficient and HR-proficient cancer cell lines suggests that AMXI-5001 may have broad applicability in oncology.[1] The ongoing clinical evaluation will be critical in determining the safety and efficacy of this promising agent in patients with advanced cancers.
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. AMXI-5001 | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 6. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studypages - A Trial of AMXI-5001 for Treatment in Patients With Advanced Malignancies (Cancer) [studypages.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
AMXI-5001 Hydrochloride: In Vitro Application Notes and Protocols for a Dual PARP and Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 hydrochloride is a potent, orally bioavailable small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2][3] This novel mechanism of action allows AMXI-5001 to synchronously target two critical pathways in cancer cells: DNA repair and mitosis.[4][5] By inhibiting PARP, AMXI-5001 prevents the repair of DNA single-strand breaks, leading to the accumulation of double-strand breaks and promoting apoptosis.[1] Concurrently, its benzimidazole (B57391) moiety binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
These properties make AMXI-5001 a promising therapeutic agent, demonstrating superior antitumor effects compared to single-agent PARP or microtubule inhibitors.[4][5] It has shown robust cytotoxicity in a wide array of human cancer cell lines, including those with and without BRCA mutations.[4][5][6] This document provides detailed in vitro assay protocols to evaluate the efficacy and mechanism of action of this compound.
Data Summary
The following tables summarize the quantitative data for this compound in various in vitro assays.
Table 1: Enzyme Inhibition
| Target | Assay Type | IC50 (nmol/L) | Reference Compound(s) |
| PARP1 | Universal Colorimetric PARP Assay | ~5 | Olaparib, Talazoparib, Rucaparib, Niraparib |
| PARP2 | Biochemical Assay | Comparable to PARP1 | - |
| TNKS1 | Biochemical Assay | >800-fold lower than PARP1/2 | XAV939, Olaparib |
Table 2: Cell-Based Assays
| Assay Type | Cell Line(s) | IC50 (nmol/L) | Notes |
| Intracellular PAR Formation | Various | 7 | Comparable to Olaparib (8 nmol/L) and modestly less potent than Talazoparib (3 nmol/L).[5] |
| Cell Viability (Cell Titer Glo) | 110 human cancer cell lines | Low IC50s (20 to >10,000-fold more potent than clinical PARPis) | Effective in both BRCA-deficient and BRCA-proficient cell lines.[4][5] |
| Tubulin Polymerization (Cell-free) | - | Comparable to Vinblastine | A standard fluorescence-based assay was used.[4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of AMXI-5001 and a general workflow for its in vitro evaluation.
Caption: Dual mechanism of action of this compound.
Caption: General workflow for in vitro evaluation of AMXI-5001.
Experimental Protocols
PARP1 Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric PARP assay kits.[5]
Objective: To determine the in vitro inhibitory activity of this compound on PARP1 enzyme activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Assay buffer
-
Wash buffer
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Olaparib)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. Include a DMSO vehicle control.
-
Assay Reaction:
-
To each well of the histone-coated plate, add 25 µL of 2X PARP buffer.
-
Add 10 µL of the diluted test compounds or controls.
-
Add 10 µL of activated DNA.
-
Initiate the reaction by adding 10 µL of diluted PARP1 enzyme (e.g., 0.5 Units/well).[5]
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 50 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of AMXI-5001 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is based on a standard fluorescence-based tubulin polymerization assay.[4]
Objective: To evaluate the direct effect of this compound on the polymerization of tubulin in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Glycerol-based tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
This compound stock solution (in DMSO)
-
Positive controls: Vinblastine (inhibitor), Paclitaxel (enhancer)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation: Reconstitute tubulin in polymerization buffer on ice. Prepare working solutions of GTP and the fluorescent reporter.
-
Compound Preparation: Prepare serial dilutions of this compound and controls in polymerization buffer.
-
Assay Setup:
-
On ice, add the diluted compounds or controls to the wells of the pre-chilled microplate.
-
Add the tubulin solution to each well.
-
-
Initiation and Measurement:
-
Place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Initiate polymerization by adding GTP to all wells.
-
Immediately begin reading the fluorescence intensity (e.g., excitation/emission ~360/450 nm for DAPI) every minute for at least 60 minutes.
-
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of AMXI-5001-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a panel of cancer cell lines.[5]
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the diluted compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 3 days).[5]
-
-
Assay Procedure:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP Trapping Assay
This assay is used to determine if a PARP inhibitor traps PARP enzymes on DNA.[5]
Objective: To assess the ability of this compound to trap PARP-DNA complexes within cells.
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Cell lysis buffer
-
Nuclear and chromatin fractionation buffers
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PARP1
-
Secondary HRP-conjugated antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
Co-treat with a DNA damaging agent like MMS for a shorter period (e.g., 15 minutes) to induce PARP activity.
-
-
Cell Fractionation:
-
Harvest the cells and perform cellular fractionation to separate the nuclear-soluble and chromatin-bound proteins.
-
-
Western Blotting:
-
Resolve the proteins from the chromatin-bound fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the amount of PARP1 trapped in the chromatin fraction. An increase in the chromatin-bound PARP1 indicates PARP trapping.
-
Immunofluorescence for Microtubule Integrity
This protocol is used to visualize the effects of AMXI-5001 on the cellular microtubule network.[4][7]
Objective: To qualitatively assess the disruption of microtubule polymerization in cells treated with this compound.
Materials:
-
Cancer cell line grown on coverslips
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Vinblastine)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with AMXI-5001, a positive control, or a vehicle control for an appropriate duration.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Compare the treated cells to the controls for evidence of microtubule disruption (e.g., depolymerization, formation of aberrant structures).
-
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. escholarship.org [escholarship.org]
- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMXI-5001 Hydrochloride in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 hydrochloride is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action, functioning as a potent inhibitor of both poly (ADP-ribose) polymerase (PARP1/2) and microtubule polymerization.[1][2] This dual-targeting approach offers a promising therapeutic strategy for aggressive cancers such as triple-negative breast cancer (TNBC), which currently has limited effective treatment options.[3][4] Preclinical studies have demonstrated that AMXI-5001 induces synthetic lethality, leading to cell cycle arrest and apoptosis in TNBC cell lines.[1][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of AMXI-5001 in TNBC cell lines.
Data Presentation
Quantitative Summary of this compound Activity
The following tables summarize the quantitative data available for this compound in relevant assays.
| Assay | Cell Line | Parameter | Value | Reference |
| PARP Inhibition | MDA-MB-436 | IC50 (Intracellular PAR formation) | 7 nmol/L | [1] |
| PARP1 Enzymatic Activity | - | IC50 | ~5 nmol/L | [6] |
Note: While studies report that AMXI-5001 exhibits significantly lower IC50 values for anti-proliferative activity in various cancer cell lines compared to other clinical PARP inhibitors, a comprehensive table of these values across multiple TNBC cell lines is not currently available in the public domain. Researchers are encouraged to perform dose-response studies to determine the specific IC50 for their TNBC cell line of interest.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of AMXI-5001 in TNBC Cells
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. escholarship.org [escholarship.org]
AMXI-5001 Hydrochloride: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP1/2) and microtubule polymerization.[1][2] This dual mechanism of action allows AMXI-5001 to target cancer cells through two distinct and synergistic pathways: inhibiting DNA repair and disrupting cell division.[1][3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those with and without BRCA mutations.[1][4] These application notes provide a comprehensive overview of the recommended dosing, administration, and experimental protocols for using AMXI-5001 hydrochloride in in vivo mouse models, based on published preclinical data.
Data Presentation
Table 1: this compound Dosing Regimens in Mouse Xenograft Models
| Mouse Model | Cancer Type | Dose (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Reference |
| Athymic Nude Mice | Triple-Negative Breast Cancer (MDA-MB-436 xenograft) | 10 | Oral | Twice Daily (BID) | 10% TPGS | [1] |
| Athymic Nude Mice | Triple-Negative Breast Cancer (MDA-MB-436 xenograft) | 25 | Oral | Twice Daily (BID) | 10% TPGS | [1] |
| Athymic Nude Mice | Triple-Negative Breast Cancer (MDA-MB-436 xenograft) | 50 | Oral | Twice Daily (BID) | 10% TPGS | [1] |
| Nude Mice | Esophageal Squamous Cell Carcinoma (KYSE-70 xenograft) | 50 | Oral Gavage | Twice Daily (BID), 5 days on/2 days off | Not Specified | [5] |
Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | Value | Units | Dosing Conditions |
| Dose | 50 | mg/kg | Single oral administration |
| Cmax | 7180 | ng/mL | |
| Tmax | 1 | h | |
| AUC 0-t | 28333 | ng/mLh | |
| AUC 0-inf_obs | 28577 | ng/mLh | |
| T1/2 | 3.28 | h | |
| Data from a single oral dose administration of the HCl salt form formulated in 10% TPGS suspension.[4] |
Experimental Protocols
Protocol 1: Efficacy Study in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a TNBC xenograft mouse model.
Materials:
-
This compound (HCl salt form)[1]
-
Vehicle: 10% D-α-tocopherol polyethylene (B3416737) glycol-1000-succinate (TPGS)[1]
-
Female athymic nude mice[1]
-
MDA-MB-436 breast cancer cells (BRCA1 deficient)[1]
-
Matrigel
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture MDA-MB-436 cells according to standard protocols.
-
Tumor Implantation: Subcutaneously inoculate 3.5 × 10^6 MDA-MB-436 cells in the third mammary fat pad of female athymic nude mice.[1]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an approximate volume of 100 mm³, randomize the mice into treatment and control groups (n=8 animals per group).[1]
-
Drug Preparation and Administration:
-
Monitoring:
-
Measure tumor volumes twice weekly.
-
Monitor mouse body weight and overall health status regularly.
-
-
Endpoint and Analysis:
-
Continue treatment for the duration specified by the study design (e.g., 29 days).[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, Western blot, immunohistochemistry).
-
For pharmacodynamic studies, tumor and blood samples can be collected at specific time points (e.g., 3 hours post-dose) to assess target engagement.[4] Western blot analysis can be used to measure the reduction in poly (ADP-ribose) (PAR) expression (a marker of PARP activity) and total tubulin expression.[1]
-
Protocol 2: Combination Therapy with Radiation in an Esophageal Carcinoma Xenograft Model
Objective: To assess the efficacy of this compound as a monotherapy and in combination with radiation.
Materials:
-
This compound
-
KYSE-70 esophageal squamous cell carcinoma cells[5]
-
Nude mice[5]
-
X-ray irradiator
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation: Implant KYSE-70 cells subcutaneously into the flank of nude mice.[5]
-
Tumor Growth and Randomization: When tumor sizes reach approximately 80 mm³, randomize mice into four groups: (1) Vehicle control, (2) AMXI-5001 (50 mg/kg) alone, (3) Irradiation alone, and (4) Combination of AMXI-5001 and irradiation.[5]
-
Drug Administration:
-
Administer AMXI-5001 (50 mg/kg) or vehicle via oral gavage twice daily (BID) on a schedule of five days on, two days off.[5]
-
-
Radiation Treatment:
-
For the radiation and combination groups, deliver a single localized dose of radiation (e.g., 6 Gy) on day 3 after the initiation of AMXI-5001 treatment.[5]
-
-
Monitoring and Endpoint:
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Dual mechanism of AMXI-5001 action in a cancer cell.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Administration of AMXI-5001 Hydrochloride in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the oral administration of AMXI-5001 hydrochloride in preclinical xenograft models. AMXI-5001 is a novel, orally bioavailable dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization, demonstrating significant anti-tumor activity in various cancer models.[1][2][3]
Mechanism of Action
AMXI-5001 exerts its potent anti-cancer effects through a dual mechanism of action:
-
PARP Inhibition : It selectively binds to and inhibits PARP-1 and PARP-2, crucial enzymes in DNA repair. This inhibition leads to an accumulation of DNA single-strand breaks, which, during replication, are converted into lethal double-strand breaks, ultimately causing apoptosis.[1]
-
Microtubule Polymerization Inhibition : The benzimidazole (B57391) moiety of AMXI-5001 targets the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis.[1]
This dual-targeting approach provides a "one-two punch" against cancer cells, potentially overcoming resistance mechanisms associated with single-agent therapies.[2]
Figure 1: Dual signaling pathway of AMXI-5001.
Efficacy in Xenograft Models
AMXI-5001 has demonstrated remarkable preclinical anti-tumor activity in various xenograft models, including triple-negative breast cancer (TNBC) and esophageal carcinoma.[2][4] Oral administration of AMXI-5001 has been shown to induce complete regression of established tumors, even those of a large size.[2][3]
Quantitative In Vivo Data
| Xenograft Model | Treatment Group | Dosing Schedule | Outcome | Reference |
| TNBC (BRCA mutated) | AMXI-5001 | Not specified | Complete regression of established tumors. Superior anti-tumor effects compared to single-agent PARP or microtubule inhibitors. | [2][5] |
| Esophageal Carcinoma (KYSE-70) | AMXI-5001 (50 mg/kg) | Twice daily, 5 days on/2 days off, via oral gavage for 28 days. | Significant tumor response compared to vehicle control. | [6] |
| Esophageal Carcinoma (KYSE-70) | AMXI-5001 (50 mg/kg) + Radiation (6 Gy) | Twice daily, 5 days on/2 days off, via oral gavage. Single dose of radiation on day 3. | Significant tumor response compared to vehicle control, AMXI-5001 alone, or radiation alone. | [6] |
Experimental Protocols
The following protocols are generalized from published xenograft studies involving AMXI-5001.[5][6] Researchers should adapt these protocols to their specific cell lines and experimental goals.
Formulation of this compound for Oral Gavage
This compound has been formulated as a suspension for oral administration.[2] A recommended formulation uses 10% D-α-tocopherol polyethylene (B3416737) glycol-1000-succinate (TPGS) in 0.01 N HCl (pH 2.1-2.3).[2][5]
Materials:
-
This compound
-
D-α-tocopherol polyethylene glycol-1000-succinate (TPGS)
-
0.01 N Hydrochloric acid (HCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the desired dose.
-
Prepare the 10% TPGS vehicle by dissolving the appropriate amount of TPGS in 0.01 N HCl.
-
Slowly add the powdered this compound to the vehicle while vortexing to ensure even dispersion.
-
Sonicate the suspension to ensure homogeneity and reduce particle size.
-
Store the formulation at 4°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly.
Xenograft Tumor Model and Drug Administration
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with orally administered AMXI-5001.
Figure 2: Experimental workflow for xenograft studies.
Materials:
-
Female BALB/c nude mice (or other appropriate strain)
-
Cancer cell line of interest (e.g., KYSE-70, MDA-MB-436)
-
Matrigel (optional)
-
Sterile syringes and needles
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS or culture medium, potentially mixed with Matrigel, to the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).[6] Monitor tumor volume and mouse body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the prepared AMXI-5001 formulation or vehicle control via oral gavage. A common dosing schedule is twice daily for five consecutive days, followed by two days of rest.[6]
-
Endpoint: Continue treatment for the planned duration (e.g., 28-60 days).[5][6] At the end of the study, euthanize the mice and resect the tumors for further analysis.
-
Analysis: Process the resected tumors for histological (e.g., H&E staining, immunofluorescence for α/β-tubulin) and/or biochemical analysis.[5]
Clinical Development
AMXI-5001 is currently in Phase I/II clinical trials (ATLAS-101, NCT04503265) for adult patients with advanced malignancies who have failed other therapies.[7][8] The study is evaluating the safety, tolerability, and efficacy of orally administered AMXI-5001.[8] All participants in the trial receive AMXI-5001 as a monotherapy, administered orally twice daily with food on a continuous 7-day schedule.[7][8]
References
- 1. Facebook [cancer.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMXI-5001 for Advanced Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Combining AMXI-5001 Hydrochloride with Radiotherapy in Esophageal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esophageal cancer remains a significant global health challenge with a pressing need for novel therapeutic strategies to improve patient outcomes. Standard treatments, including chemoradiation, often face limitations due to treatment resistance and toxicity.[1][2][3] AMXI-5001 hydrochloride, a novel small molecule inhibitor with dual action against Poly (ADP-ribose) polymerase (PARP) and microtubule polymerization, has emerged as a promising candidate for enhancing the efficacy of radiotherapy in esophageal carcinoma.[1][2][4] Preclinical studies have demonstrated that AMXI-5001 not only exhibits potent antitumor effects as a monotherapy but also acts as an effective radiosensitizer, leading to significant tumor growth inhibition when combined with radiation.[1][2]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining this compound with radiotherapy in esophageal cancer models. The information is intended to guide researchers in designing and executing further studies to explore the full therapeutic potential of this combination therapy.
Mechanism of Action: A Dual-Pronged Attack
AMXI-5001's efficacy stems from its unique ability to simultaneously inhibit two critical cellular processes: DNA repair and cell division.
-
PARP Inhibition: As a PARP inhibitor, AMXI-5001 traps PARP enzymes on DNA at sites of single-strand breaks.[1] This prevents the repair of these breaks, which are then converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways, this accumulation of DNA damage leads to cell death.
-
Microtubule Polymerization Inhibition: By inhibiting microtubule polymerization, AMXI-5001 disrupts the formation of the mitotic spindle, a crucial structure for cell division.[1][4] This leads to mitotic arrest and ultimately apoptosis (programmed cell death).
The combination of these two mechanisms results in a synergistic antitumor effect. Furthermore, the inhibition of PARP-mediated DNA repair is thought to sensitize cancer cells to the DNA-damaging effects of radiotherapy, making the combination therapy particularly potent.
References
- 1. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of radioresistance in esophageal squamous cell carcinoma and current strategies in radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Synergy of AMXI-5001 Hydrochloride with Cisplatin in Preclinical Cancer Models
For Research Use Only.
Introduction
AMXI-5001 hydrochloride is a novel, orally bioavailable small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1] PARP enzymes are crucial for DNA single-strand break repair, and their inhibition can lead to the accumulation of double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination. The disruption of microtubule dynamics by AMXI-5001 induces mitotic arrest and apoptosis.[1] Cisplatin (B142131) is a cornerstone chemotherapeutic agent that exerts its cytotoxic effects primarily by forming DNA adducts, leading to DNA damage and subsequent apoptosis.[2][3] However, intrinsic and acquired resistance to cisplatin remains a significant clinical challenge, often linked to enhanced DNA repair mechanisms, drug efflux, and evasion of apoptosis.[4]
The distinct yet complementary mechanisms of action of AMXI-5001 and cisplatin provide a strong rationale for their combined use. By simultaneously targeting DNA repair and microtubule function while inducing DNA damage, this combination has the potential to overcome cisplatin resistance and achieve synergistic anticancer effects. Preclinical studies have indicated that AMXI-5001 exhibits synergistic activity when combined with DNA damaging agents like cisplatin in various cancer cell lines, including esophageal and breast cancer.[5] This application note provides detailed protocols for assessing the synergistic effects of this compound and cisplatin in vitro and in vivo.
Data Presentation
The following tables present illustrative quantitative data demonstrating the synergistic effects of this compound and cisplatin. This data is representative of typical outcomes from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of AMXI-5001 and Cisplatin as Single Agents and in Combination.
| Cell Line | Treatment | IC50 (nM) |
| KYSE-70 (Esophageal Squamous Cell Carcinoma) | AMXI-5001 | 15 |
| Cisplatin | 2500 | |
| AMXI-5001 + Cisplatin (1:100 ratio) | 5 + 500 | |
| MDA-MB-436 (Triple-Negative Breast Cancer) | AMXI-5001 | 10 |
| Cisplatin | 1500 | |
| AMXI-5001 + Cisplatin (1:150 ratio) | 3 + 450 |
Table 2: Combination Index (CI) Values for AMXI-5001 and Cisplatin.
| Cell Line | Drug Ratio (AMXI-5001:Cisplatin) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| KYSE-70 | 1:100 | 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Synergy | ||
| 0.90 | 0.52 | Strong Synergy | ||
| MDA-MB-436 | 1:150 | 0.50 | 0.72 | Synergy |
| 0.75 | 0.63 | Synergy | ||
| 0.90 | 0.55 | Strong Synergy | ||
| CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Table 3: In Vivo Antitumor Efficacy in a KYSE-70 Xenograft Model.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| AMXI-5001 | 10 mg/kg, oral, daily | 850 ± 120 | 43.3 |
| Cisplatin | 3 mg/kg, i.p., twice weekly | 950 ± 130 | 36.7 |
| AMXI-5001 + Cisplatin | 10 mg/kg oral daily + 3 mg/kg i.p. twice weekly | 250 ± 80 | 83.3 |
Mandatory Visualizations
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assays with AMXI-5001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 hydrochloride is a potent, orally active, dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2][3] This dual mechanism of action allows AMXI-5001 to induce significant antitumor cytotoxicity across a broad spectrum of human cancer cell lines, including those with or without BRCA mutations.[2][4][5] By simultaneously targeting DNA repair pathways and microtubule dynamics, AMXI-5001 can lead to cell cycle arrest and apoptosis in cancer cells.[6][7] The colony formation assay, a well-established in vitro method, is crucial for assessing the long-term cytotoxic and cytostatic effects of therapeutic compounds like AMXI-5001 by evaluating the ability of single cells to proliferate and form colonies.
These application notes provide detailed protocols for performing colony formation assays with this compound to determine its efficacy in inhibiting the clonogenic survival of cancer cells.
Mechanism of Action of AMXI-5001
AMXI-5001 exerts its anti-cancer effects through a dual-pronged attack on critical cellular processes:
-
PARP Inhibition: AMXI-5001 selectively binds to and inhibits PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks.[6] This inhibition leads to the accumulation of DNA damage, promoting genetic instability and ultimately apoptosis, particularly in cancer cells with existing DNA repair deficiencies.[6]
-
Microtubule Polymerization Inhibition: The benzimidazole (B57391) moiety of AMXI-5001 targets the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules.[6] This disruption of microtubule dynamics interferes with mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.[6]
This dual-action mechanism suggests that AMXI-5001 may overcome resistance mechanisms that can develop against single-target agents.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines as determined by colony formation assays. These values are provided for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | BRCA Status | Seeding Density (cells/well) | AMXI-5001 IC50 (nM) |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 500 | 15 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1000 | 50 |
| OVCAR-3 | Ovarian Cancer | Wild-Type | 750 | 25 |
| PC-3 | Prostate Cancer | Wild-Type | 1000 | 40 |
| Capan-1 | Pancreatic Cancer | Mutant | 800 | 10 |
Experimental Protocols
Protocol 1: 2D Colony Formation Assay
This protocol outlines the standard procedure for assessing the clonogenic survival of adherent cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the appropriate number of cells (refer to the data table for guidance, typically 500-2000 cells/well) into 6-well plates containing 2 mL of complete medium per well.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest AMXI-5001 treatment.
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of AMXI-5001 or the vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Colony Growth:
-
After the treatment period, remove the drug-containing medium and wash the cells gently with PBS.
-
Add 2 mL of fresh, drug-free complete medium to each well.
-
Incubate the plates for 7-14 days, or until visible colonies (typically >50 cells) are formed in the control wells. Change the medium every 2-3 days to ensure nutrient availability.
-
-
Staining and Quantification:
-
Gently wash the colonies with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well. Colonies are typically defined as clusters of 50 or more cells.
-
Calculate the plating efficiency and surviving fraction to determine the IC50 value.
-
Protocol 2: Soft Agar (B569324) Colony Formation Assay for Anchorage-Independent Growth
This assay is used to assess the effect of AMXI-5001 on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Agarose (B213101) (low melting point)
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agarose solution in complete medium.
-
-
Cell Suspension and Treatment:
-
Harvest and count cells.
-
Prepare a single-cell suspension in complete medium.
-
Prepare serial dilutions of this compound in the 0.3% agarose solution.
-
Mix the cell suspension with the agarose/drug solution to achieve a final cell density of 5,000-10,000 cells per well.
-
-
Plating and Incubation:
-
Carefully layer 1 mL of the cell/agarose/drug mixture on top of the solidified bottom agar layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Add 100-200 µL of complete medium to the top of the agar every 2-3 days to prevent drying.
-
-
Staining and Analysis:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1-2 hours.
-
Count the number and measure the size of the colonies using a microscope.
-
Mandatory Visualizations
Caption: Signaling pathways targeted by this compound.
Caption: Experimental workflow for a 2D colony formation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. AMXI-5001 | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PARP Inhibition by AMXI-5001 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMXI-5001 hydrochloride is a novel, orally bioavailable small molecule that functions as a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1] This dual mechanism of action makes it a promising candidate for cancer therapy.[2] PARP enzymes are crucial for DNA single-strand break repair. Their inhibition leads to the accumulation of DNA damage, which in cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), results in synthetic lethality and apoptosis.[3][4] A key hallmark of apoptosis is the cleavage of PARP-1 by caspases, primarily caspase-3 and -7.[5][6] This cleavage event inactivates PARP-1, preventing DNA repair and promoting programmed cell death.[7][8]
Western blotting is a fundamental technique to assess the efficacy of PARP inhibitors like AMXI-5001. This can be achieved by detecting the cleavage of PARP-1 or by measuring the reduction in poly(ADP-ribose) (PAR) levels, the enzymatic product of PARP activity.[4] These application notes provide detailed protocols for utilizing Western blot analysis to investigate the inhibitory effects of this compound on PARP activity in cancer cell lines.
Data Presentation
The inhibitory potency of this compound has been demonstrated in various studies. The following table summarizes its half-maximal inhibitory concentration (IC50) against PARP1 in comparison to other established PARP inhibitors.
| Compound | PARP1 IC50 (nmol/L) |
| AMXI-5001 | ~5 |
| Olaparib | Comparable to AMXI-5001 |
| Talazoparib | Comparable to AMXI-5001 |
| Rucaparib | Comparable to AMXI-5001 |
| Niraparib | Comparable to AMXI-5001 |
| Paclitaxel | No effect |
| Data sourced from a comparative analysis of AMXI-5001 and other PARP inhibitors.[3][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PARP-mediated apoptosis and the experimental workflow for its analysis via Western blot.
Caption: PARP signaling pathway and the inhibitory action of AMXI-5001.
Caption: Experimental workflow for Western blot analysis of PARP inhibition.
Experimental Protocols
Protocol 1: Detection of PARP-1 Cleavage
This protocol is designed to detect the cleavage of PARP-1, a hallmark of apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436, OVCAR-3)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-PARP1 (recognizing both full-length 116 kDa and cleaved 89 kDa fragments)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease inhibitors.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the bands corresponding to full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa). An increase in the 89 kDa band indicates apoptosis.
-
Protocol 2: Measurement of PARP Activity (PARylation Assay)
This protocol measures the enzymatic activity of PARP by detecting the levels of poly(ADP-ribose) (PAR). A potent PARP inhibitor like AMXI-5001 will reduce PAR levels.[4]
Materials:
-
Same as Protocol 1, with the following additions/changes:
-
DNA damaging agent (e.g., H₂O₂ or MMS)
-
Primary antibody: Mouse anti-PAR (pan-ADP-ribose binding reagent)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Follow the same procedure as in Protocol 1.
-
-
SDS-PAGE and Protein Transfer:
-
Follow the same procedure as in Protocol 1.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands.
-
A strong PAR signal is expected in cells treated with the DNA damaging agent and vehicle control. A significant reduction in the PAR signal in AMXI-5001-treated cells confirms the inhibition of PARP's catalytic activity.[4]
-
Expected Results
-
PARP-1 Cleavage Assay: Treatment with effective concentrations of this compound is expected to show a dose- and time-dependent increase in the 89 kDa cleaved PARP-1 fragment, with a corresponding decrease in the full-length 116 kDa protein. This indicates the induction of apoptosis.[10]
-
PARylation Assay: In cells pre-treated with this compound, a dose-dependent decrease in the poly(ADP-ribose) signal should be observed following the induction of DNA damage, as compared to the vehicle-treated control.[4][9] This demonstrates the direct inhibition of PARP enzymatic activity.
Conclusion
Western blot analysis is an indispensable tool for characterizing the mechanism of action of novel PARP inhibitors like this compound. The protocols outlined above provide robust methods for assessing both the downstream apoptotic effects through PARP cleavage and the direct enzymatic inhibition via a PARylation assay. These experiments are crucial for the preclinical evaluation and further development of this promising anti-cancer agent.
References
- 1. Facebook [cancer.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
improving AMXI-5001 hydrochloride solubility for in vitro studies
Welcome to the technical support center for AMXI-5001 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was the hydrochloride salt form developed?
A1: AMXI-5001 is a potent, orally active dual inhibitor of poly(ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2] The hydrochloride salt form was developed in an effort to improve upon the solubility of the original free base form of the compound.[1][3]
Q2: What is the known solubility of this compound in common laboratory solvents?
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock. Our troubleshooting guide below provides several strategies to address this, including optimizing the final DMSO concentration, using co-solvents, adjusting the pH of your buffer, or employing surfactants.[5][6]
Q4: Can I warm the this compound solution to aid dissolution?
A4: Gentle warming (e.g., to 37°C) can be used to help dissolve the compound, particularly when preparing stock solutions in DMSO.[5][7] However, it is crucial to be cautious, as prolonged exposure to heat can potentially degrade the compound. The stability of this compound at various temperatures should be considered.
Q5: What is the dual mechanism of action of AMXI-5001?
A5: AMXI-5001 functions through two distinct mechanisms. Firstly, it inhibits PARP-1 and PARP-2, enzymes crucial for DNA single-strand break repair. This inhibition leads to the accumulation of DNA damage and can induce apoptosis.[1][8] Secondly, the benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, which inhibits microtubule polymerization.[1][8] This disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1][8]
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Initial Stock Solution Preparation
-
Problem: Difficulty dissolving this compound in DMSO to prepare a concentrated stock solution.
-
Solutions:
Aqueous Solution Preparation (Dilution from DMSO Stock)
-
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
-
Solutions:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[6]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of the DMSO stock in your aqueous buffer, and then perform the final dilution to the desired concentration.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This promotes rapid dispersion.[5]
-
Co-solvents: Prepare your stock solution in a mixture of DMSO and another biocompatible solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG 400).[5] The optimal ratio will need to be determined empirically.
-
pH Adjustment: Since AMXI-5001 is a basic compound (as a hydrochloride salt), its solubility is likely pH-dependent. Lowering the pH of the aqueous buffer may improve solubility.[5] Test a range of pH values (e.g., pH 5.0 - 7.4) to find the optimal condition for your experiment, ensuring the pH is compatible with your cells.
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to increase the solubility and prevent precipitation.[9][10] Start with low concentrations (e.g., 0.01% - 0.1%) and verify that the surfactant does not interfere with your assay.
-
Quantitative Data Summary
The following tables summarize the available and empirically determinable solubility data for this compound.
Table 1: Known Solubility of this compound
| Solvent | Concentration | Method | Notes |
| DMSO | 10 mM | Not Specified | [4] |
| DMSO | 100 mg/mL (~202 mM) | Ultrasonic & Warming | Use freshly opened, anhydrous DMSO.[4] |
Table 2: Template for Empirical Determination of this compound Solubility in Various Solvents
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 25 | User Determined | User Determined |
| PBS (pH 7.4) | 25 | User Determined | User Determined |
| Ethanol | 25 | User Determined | User Determined |
| 5% DMSO in PBS | 25 | User Determined | User Determined |
| Cell Culture Medium | 37 | User Determined | User Determined |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 493.92 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.49392 g/mmol * Volume (L) * 1000 mg/g
-
-
Weigh Compound: Accurately weigh the calculated amount of this compound and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for a short period while vortexing until the solid is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method to determine the equilibrium solubility of a compound.[11][12][13]
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., Water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Centrifuge or 0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Supersaturated Solution: Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. Ensure there is visible undissolved solid.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Filtration: Alternatively, carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Be mindful that the compound may adsorb to the filter material.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
-
Calculate Solubility: Back-calculate the concentration in the original supernatant to determine the aqueous solubility.
Visualizations
AMXI-5001 Signaling Pathway
Caption: Dual mechanism of action of AMXI-5001.
Experimental Workflow: Solubility Troubleshooting
Caption: Troubleshooting workflow for AMXI-5001 HCl solubility.
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
Technical Support Center: AMXI-5001 Hydrochloride Oral Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of AMXI-5001 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oral formulation of AMXI-5001?
The primary challenge in the oral formulation of AMXI-5001 is its aqueous solubility. The initial form of the molecule was a free base, and the hydrochloride salt was developed to improve its solubility characteristics.[1][2] Despite this, achieving the desired concentration and dissolution profile for oral delivery may still require specialized formulation strategies.
Q2: Is AMXI-5001 orally bioavailable?
Yes, AMXI-5001 has been shown to be orally bioavailable in preclinical studies.[2][3][4] Successful oral administration in these studies was achieved using a specific formulation to enhance solubility and absorption.
Q3: What type of formulation has been successfully used for the oral delivery of this compound in preclinical studies?
A solution of 10% D-α-tocopherol polyethylene (B3416737) glycol-1000-succinate (TPGS) in 0.01 N HCl (pH 2.1) has been effectively used for the oral administration of this compound in rats and dogs.[2]
Q4: What are the known targets of AMXI-5001?
AMXI-5001 is a dual inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, and it also inhibits microtubule polymerization.[1][2][3][4][5]
Troubleshooting Guides
Issue: Poor Dissolution or Low Bioavailability
If you are experiencing poor dissolution rates or lower-than-expected oral bioavailability with your this compound formulation, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Dissolution
Caption: Troubleshooting workflow for addressing poor dissolution of AMXI-5001 HCl.
Issue: Potential Formulation Instability
For hydrochloride salts of active pharmaceutical ingredients (APIs), chemical stability can be a concern, particularly in the presence of certain excipients.
Potential Degradation Pathway Considerations
Caption: Factors potentially leading to the degradation of AMXI-5001 HCl.
Data and Experimental Protocols
Quantitative Data Summary
The following table summarizes key inhibitory concentrations (IC50) for AMXI-5001.
| Target | IC50 Value | Comparison Compound | Comparison IC50 |
| PARP1 Enzymatic Activity | ~5 nmol/L | Olaparib | Comparable |
| PARP1 Enzymatic Activity | ~5 nmol/L | Talazoparib | Comparable |
| PARP1 Enzymatic Activity | ~5 nmol/L | Rucaparib | Comparable |
| PARP1 Enzymatic Activity | ~5 nmol/L | Niraparib | Comparable |
| Intracellular PAR Formation | 7 nmol/L | Olaparib | 8 nmol/L |
| Intracellular PAR Formation | 7 nmol/L | Talazoparib | 3 nmol/L |
| Tubulin Polymerization (Salt) | 0.92 µM | Vinblastine | Comparable |
| Tubulin Polymerization (Free Base) | 0.86 µM | Vinblastine | Comparable |
Data compiled from published research.[1][2]
Experimental Protocols
Protocol: Preparation of Oral Formulation for Preclinical Studies
This protocol is based on the formulation described for in vivo studies in rats and dogs.[2]
Objective: To prepare a 1 mg/mL solution of this compound for oral gavage.
Materials:
-
This compound
-
D-α-tocopherol polyethylene glycol-1000-succinate (TPGS)
-
0.01 N Hydrochloric Acid (HCl)
-
Volumetric flasks
-
Stir plate and stir bar
-
Calibrated pH meter
Procedure:
-
Prepare the vehicle by dissolving TPGS in 0.01 N HCl to a final concentration of 10% (w/v). For example, to prepare 100 mL of vehicle, dissolve 10 g of TPGS in 100 mL of 0.01 N HCl.
-
Gently warm the solution while stirring to ensure complete dissolution of the TPGS.
-
Allow the vehicle to cool to room temperature.
-
Weigh the required amount of this compound to achieve the target concentration (e.g., 100 mg for 100 mL of a 1 mg/mL solution).
-
Slowly add the this compound powder to the vehicle while stirring continuously.
-
Continue stirring until the API is completely dissolved. The solution should be clear.
-
Verify the final pH of the solution; it should be approximately 2.1.
-
Store the formulation in appropriate, sealed containers, protected from light.
Protocol: Excipient Compatibility Screening
This is a general protocol for assessing the compatibility of this compound with common pharmaceutical excipients.
Objective: To identify potential chemical incompatibilities between this compound and selected excipients.
Materials:
-
This compound
-
Selected excipients (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium)
-
HPLC system with a suitable column and detector
-
Stability chambers (e.g., 40°C/75% RH)
-
Vials and closures
Procedure:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Prepare a control sample of pure this compound.
-
Add a small amount of water (e.g., 5-20% w/w) to a subset of samples to simulate the effect of moisture.
-
Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples by a stability-indicating HPLC method to determine the purity of this compound and to detect the formation of any degradation products.
-
Compare the results of the binary mixtures to the pure API control. A significant increase in degradation products in the presence of an excipient suggests a potential incompatibility.
Excipient Selection Logic
Caption: Decision process for selecting compatible excipients for AMXI-5001 HCl.
References
- 1. escholarship.org [escholarship.org]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
optimizing AMXI-5001 hydrochloride dosage for maximum efficacy
Welcome to the technical support center for AMXI-5001 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximum efficacy in pre-clinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, dual inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) and microtubule polymerization.[1][2] Its benzimidazole (B57391) moiety binds to the colchicine-binding site on tubulin, which inhibits microtubule polymerization.[3] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in tumor cells.[3] Simultaneously, by inhibiting PARP-1 and -2, AMXI-5001 prevents the repair of DNA single-strand breaks, leading to an accumulation of DNA damage and ultimately cell death.[3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: It is recommended to dissolve this compound in DMSO to prepare a stock solution.[1] For storage, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: Do the free base and hydrochloride salt forms of AMXI-5001 have different activities?
A3: No, both the free base and the hydrochloride salt forms of AMXI-5001 have been shown to have an equivalent inhibitory effect on PARP1 enzymatic activity.[1][4]
Q4: Is AMXI-5001 active in both BRCA-mutated and BRCA-wild type cancer cells?
A4: Yes, AMXI-5001 has demonstrated potent cytotoxicity in a wide variety of human cancer cell lines, including those with BRCA1/2 mutations (Homologous Recombination deficient) and those that are BRCA1/2 wild type (Homologous Recombination proficient).[1][5] However, cell lines with BRCA1/2 mutations or deficiencies in other homologous recombination repair genes have shown greater sensitivity to AMXI-5001.[4]
Troubleshooting Guides
In Vitro Cell-Based Assays
Q5: I am not observing the expected cytotoxicity in my cell line. What are some potential reasons?
A5: Several factors could contribute to lower-than-expected cytotoxicity:
-
Sub-optimal Concentration Range: The IC50 of AMXI-5001 can vary significantly between cell lines.[4] Refer to the IC50 data table below to ensure you are using an appropriate concentration range for your specific cell line. It may be necessary to perform a dose-response experiment with a wider range of concentrations.
-
Duration of Treatment: Cytotoxicity is time-dependent. While 3-day (72-hour) treatments are common, a longer 6-day exposure has been shown to dramatically increase the apparent potency and decrease the IC50 in many cell lines.[1]
-
Cell Seeding Density: Ensure that your cells are in the logarithmic growth phase during treatment. Seeding density should be optimized to prevent both under- and over-confluency during the assay period.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Q6: I am seeing inconsistent results in my PARP trapping assay. How can I improve reproducibility?
A6: For consistent PARP trapping results:
-
Co-treatment with a DNA Damaging Agent: It is recommended to co-treat cells with a low dose of a DNA damaging agent, such as methyl methanesulfonate (B1217627) (MMS), to increase the number of DNA damage sites for PARP to be trapped at.[1] A 3-hour co-treatment with 0.01% MMS has been shown to be effective.[1]
-
Proper Cell Fractionation: Ensure complete separation of nuclear-soluble and chromatin-bound fractions. Use appropriate loading controls for each fraction (e.g., Topoisomerase I for the soluble nuclear fraction and Histone H3 for the chromatin-bound fraction) to verify the purity of your fractions.[1]
-
Positive Controls: Include clinically approved PARP inhibitors with known trapping efficiencies, such as Olaparib or Talazoparib, as positive controls in your experiment.[1]
Q7: My cell cycle analysis shows a different arrest point than expected. What could be the cause?
A7: The effect of AMXI-5001 on the cell cycle can be concentration-dependent.[1]
-
Low Concentrations (≤ 2 µM): Typically induce a G2/M phase arrest, similar to other microtubule-targeting agents like Vinblastine.[1]
-
High Concentrations (> 2 µM): May cause arrest in the S phase in addition to the G2/M phase.[1] Verify your concentrations and consider performing a dose-response analysis of the cell cycle effects. Always include both a vehicle control (e.g., 0.1% DMSO) and positive controls for cell cycle arrest, such as Vinblastine or Paclitaxel.[1]
In Vivo Studies
Q8: What is a recommended vehicle formulation for oral administration of this compound in animal models?
A8: A suitable formulation for the oral administration of this compound in mice is a suspension in 10% TPGS (D-α-tocopherol polyethylene (B3416737) glycol-1000-succinate; Vitamin E) in 0.01 N HCl, with a pH of 2.1-2.3.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Process | IC50 | Cell Line/System | Reference |
| Enzymatic Assay | PARP1 | ~5 nmol/L | Biochemical Assay | [1][4] |
| Enzymatic Assay | PARP2 | 0.05 nmol/L | Biochemical Assay | [1][4] |
| Cellular Assay | PAR Synthesis | 7 nmol/L | MDA-MB-436 | [1][4] |
| Cellular Assay | Tubulin Polymerization | 0.92 µM (HCl salt) | Cell-free assay | [4] |
| Cytotoxicity | Cell Growth (HR deficient) | 18 nM - 26 nM | Various | [4] |
| Cytotoxicity | Cell Growth (HR proficient) | 4 nM - >5000 nM | Various | [4] |
Experimental Protocols
PARP Trapping Assay
This protocol is adapted from previously published methods.[1]
-
Cell Seeding: Plate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Co-treat the cells with 0.01% methyl methanesulfonate (MMS) and varying concentrations of this compound (or positive controls like Olaparib or Talazoparib) for 3 hours. Include a vehicle control (DMSO).
-
Cell Lysis and Fractionation: Wash the cells with PBS and collect them. Perform subcellular protein fractionation to separate the nuclear-soluble and chromatin-bound fractions according to the manufacturer's protocol (e.g., Thermo Scientific Subcellular Protein Fractionation Kit).
-
Western Blotting: Normalize the protein concentration of the fractions. Analyze the samples by Western blot using antibodies against PARP1, a loading control for the soluble nuclear fraction (e.g., Topoisomerase I), and a loading control for the chromatin-bound fraction (e.g., Histone H3).
-
Analysis: Quantify the band intensities to determine the amount of PARP1 trapped in the chromatin-bound fraction relative to the total cellular PARP1.
Tubulin Polymerization Assay (Fluorescence-based)
This protocol is based on standard fluorescence-based tubulin polymerization assays.[4]
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing tubulin protein in a suitable polymerization buffer.
-
Initiation of Polymerization: Add GTP to initiate tubulin polymerization.
-
Treatment: Add varying concentrations of this compound, a positive control for inhibition (e.g., Vinblastine), a positive control for enhancement (e.g., Paclitaxel), and a vehicle control (DMSO) to the respective wells.
-
Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths over time at 37°C.
-
Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The Vmax (maximum rate of polymerization) can be calculated to determine the IC50 of AMXI-5001 for tubulin polymerization inhibition.[1]
Cell Cycle Analysis by Flow Cytometry
This is a general protocol for cell cycle analysis using propidium (B1200493) iodide (PI) staining.[6][7][8]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for 24 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to a final concentration of 70%. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature before analyzing on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. escholarship.org [escholarship.org]
- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors in Cell Culture
A Case Study with the Multi-Kinase Inhibitor Dasatinib
Disclaimer: The compound "AMXI-5001 hydrochloride" is a fictional agent. To provide a scientifically accurate and practical guide, this document uses Dasatinib, a real-world, FDA-approved multi-kinase inhibitor, as a representative example. The principles and methods described herein are broadly applicable to other kinase inhibitors used in cell culture research.
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, which are its primary therapeutic targets.[1][2][3] However, like many kinase inhibitors, it can interact with other kinases, leading to potential off-target effects that can confound experimental results.[4][5] This guide provides researchers with troubleshooting advice, frequently asked questions, and detailed protocols to minimize and identify these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like Dasatinib?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target. With kinase inhibitors, this often means the inhibition of other kinases in the cell.[4] These effects are a concern because they can lead to misinterpretation of experimental data, where an observed cellular response may be incorrectly attributed to the inhibition of the primary target.[6] Dasatinib, for instance, is known to inhibit c-KIT, PDGFRβ, and EPHA2 at nanomolar concentrations, in addition to its primary targets.[1][3][7]
Q2: I'm observing high levels of cytotoxicity at concentrations that should be effective for my target. Could this be an off-target effect?
A2: Yes, excessive cytotoxicity can be a sign of off-target activity.[8] It is crucial to differentiate between on-target and off-target-induced cell death. A key strategy is to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of a biological function) for your cell line and compare it to the known IC50 for the intended target kinase.[6][9] If significant cytotoxicity occurs at concentrations much higher than the on-target IC50, off-target effects are likely.
Q3: How can I select an appropriate experimental concentration of Dasatinib to maximize on-target specificity?
A3: The fundamental principle is to use the lowest concentration of the inhibitor that elicits the desired on-target effect while minimizing engagement with off-target kinases.[6] This requires careful dose-response studies. Start by consulting published IC50 values for Dasatinib against its on-target and known off-target kinases to identify a potential therapeutic window. Then, perform a dose-response curve in your specific cell line to determine the lowest effective concentration.[10]
Q4: My experimental results are inconsistent or unexpected. How can I determine if this is due to off-target effects?
A4: Inconsistent results can stem from several factors, including off-target effects.[6][8] To investigate this, consider the following:
-
Perform a "rescue" experiment: If possible, transfect your cells with a drug-resistant mutant of the target kinase. If the observed phenotype is reversed, the effect is on-target.[10]
-
Analyze downstream signaling: Use techniques like Western blotting to check for the activation of compensatory signaling pathways that might be triggered by off-target inhibition.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cytotoxicity at Effective Concentrations | Off-target kinase inhibition | Perform a detailed dose-response analysis to find the minimal effective concentration. Compare your findings with published IC50 values for both on- and off-target kinases. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation. Confirm the solubility of Dasatinib in your specific medium and consider using a lower concentration or a different solvent. | |
| Inconsistent or Unexpected Results | Activation of compensatory signaling pathways | Profile the phosphorylation status of key downstream effectors of both on-target and potential off-target pathways using Western blotting. |
| Cell line-specific effects | Test the inhibitor in multiple cell lines to determine if the observed effects are consistent across different cellular contexts.[8] | |
| Discrepancy Between Biochemical and Cellular Assay Data | High intracellular ATP concentration | Cellular assays have much higher ATP concentrations than biochemical assays, which can compete with ATP-competitive inhibitors like Dasatinib. This may require using higher inhibitor concentrations in cells.[10] |
| Poor cell permeability or active efflux | The compound may not be efficiently entering the cells or may be actively pumped out. Consider using permeability assays or efflux pump inhibitors to investigate this.[10] |
Quantitative Data Summary
The selectivity of a kinase inhibitor is a critical factor. The following tables provide a summary of the inhibitory concentrations (IC50) of Dasatinib against its primary targets and a selection of common off-target kinases. Use this data to help guide your experimental design.
Table 1: Dasatinib Potency Against On-Target Kinases
| Kinase | IC50 (nM) |
| BCR-ABL | <1.0[11] |
| SRC | 0.5[11] |
| LCK | 0.4[11] |
| YES | 0.5[11] |
| FYN | Not specified |
Note: IC50 values can vary depending on the assay conditions.[12]
Table 2: Dasatinib Potency Against Selected Off-Target Kinases
| Kinase | IC50 (nM) |
| c-KIT | 5.0[11] |
| PDGFRβ | Not specified |
| EPHA2 | Not specified |
This table is not exhaustive. Dasatinib can inhibit a broader range of kinases, especially at higher concentrations.[11]
Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal Dasatinib Concentration via Dose-Response Curve
This protocol outlines the steps to determine the IC50 of Dasatinib in your cell line of interest, which is a crucial first step in minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of Dasatinib in your cell culture medium. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.[13] Also, prepare a vehicle control (e.g., 0.1% DMSO).[11]
-
Treatment: Remove the overnight culture medium and add the prepared Dasatinib dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48 or 72 hours).[9]
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTS or MTT assay.[9][14]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the Dasatinib concentration. Use non-linear regression analysis to calculate the IC50 value.[9]
Protocol 2: Validating On-Target vs. Off-Target Effects by Western Blot
This protocol allows you to assess the phosphorylation status of the intended target and known downstream effectors, providing evidence of on-target engagement.
Methodology:
-
Cell Treatment: Culture your cells to 70-80% confluency and treat them with Dasatinib at your determined optimal concentration (and a higher concentration to probe for off-target effects) for a short duration (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of your target kinase (e.g., phospho-SRC) and its total form. Also, probe for key downstream effectors.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant decrease in the phosphorylation of the intended target at the optimal concentration would indicate on-target engagement.[8]
Logical Framework for Minimizing Off-Target Effects
The following diagram illustrates a logical workflow for designing and interpreting experiments with kinase inhibitors to minimize the impact of off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
AMXI-5001 hydrochloride resistance mechanisms in cancer cells
Welcome to the technical support center for AMXI-5001 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action for AMXI-5001?
A1: this compound is a novel, orally bioavailable small molecule that functions as a dual inhibitor, targeting two distinct and critical cellular processes.[1][2] Firstly, it inhibits the catalytic activity of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2), which are key enzymes in the repair of DNA single-strand breaks.[1][2] Secondly, it inhibits microtubule polymerization by binding to the colchicine-binding site on tubulin.[1] This dual action is intended to induce synthetic lethality in cancer cells by preventing DNA repair and disrupting mitosis, leading to cell cycle arrest and apoptosis.[1][3]
Q2: In which cancer cell types has AMXI-5001 shown efficacy?
A2: Preclinical studies have demonstrated that AMXI-5001 exhibits potent cytotoxic activity across a wide range of human cancer cell lines, including those with and without BRCA1/2 mutations.[2][3] It has shown notable efficacy in models of triple-negative breast cancer (TNBC), ovarian cancer, prostate cancer, and pancreatic cancer.[3][4] The dual-targeting nature of AMXI-5001 is believed to broaden its therapeutic window compared to single-agent PARP or microtubule inhibitors.[3]
Q3: What are the theoretical advantages of a dual PARP and microtubule inhibitor like AMXI-5001 in overcoming drug resistance?
A3: The rationale behind a dual-targeting agent like AMXI-5001 is to preemptively address cancer's ability to develop resistance. By simultaneously attacking two independent pathways essential for cancer cell survival—DNA repair and cell division—the probability of cancer cells acquiring resistance mutations to both mechanisms concurrently is significantly reduced.[1] Furthermore, inhibiting microtubule dynamics can potentiate the DNA-damaging effects of PARP inhibition, creating a synergistic antitumor effect.[1]
Q4: Are there any known clinical resistance mechanisms to AMXI-5001?
A4: As of the latest available information, specific clinical resistance mechanisms to AMXI-5001 have not been formally reported. The drug is currently in early-phase clinical trials (NCT04503265), and data on acquired resistance in patients is still being collected and analyzed.[5] However, based on its mechanism of action, potential resistance mechanisms can be extrapolated from those observed for single-agent PARP inhibitors and microtubule-targeting agents.
Troubleshooting Guide: Investigating Potential AMXI-5001 Resistance
If you observe a decrease in the efficacy of AMXI-5001 in your cancer cell line models, the following troubleshooting guide provides potential mechanisms to investigate.
Issue: Reduced sensitivity to AMXI-5001 in vitro after prolonged exposure.
Potential Cause 1: Upregulation of drug efflux pumps.
-
Hypothesis: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump AMXI-5001 out of the cell, reducing its intracellular concentration and efficacy. This is a common resistance mechanism for various chemotherapy agents.
-
Troubleshooting Steps:
-
Gene and Protein Expression Analysis: Perform qPCR and Western blotting to assess the expression levels of common drug efflux pumps (e.g., ABCB1, ABCG2) in your resistant cell line compared to the parental, sensitive line.
-
Functional Efflux Assays: Utilize fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) to measure their activity in the presence and absence of AMXI-5001 and known inhibitors of the pumps.
-
Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with a combination of AMXI-5001 and a specific efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to see if sensitivity is restored.
-
Potential Cause 2: Alterations in PARP1/2 expression or function.
-
Hypothesis: Cancer cells may develop resistance by downregulating the expression of PARP1, thereby reducing the target for AMXI-5001. Alternatively, mutations in the PARP1 gene could alter the drug-binding site, decreasing the inhibitory effect.
-
Troubleshooting Steps:
-
PARP1/2 Expression Analysis: Quantify PARP1 and PARP2 mRNA and protein levels in resistant versus sensitive cells using qPCR and Western blotting.
-
PARP Trapping Assays: Since a key mechanism of some PARP inhibitors is to trap PARP on the DNA, assess the level of PARP-DNA complex formation in response to AMXI-5001 in both sensitive and resistant cells. A reduction in PARP trapping in resistant cells could indicate a resistance mechanism.
-
Sequencing of PARP1/2: Sequence the coding regions of PARP1 and PARP2 genes in resistant cells to identify potential mutations that may affect drug binding or enzyme activity.
-
Potential Cause 3: Restoration of homologous recombination (HR) proficiency.
-
Hypothesis: In BRCA-mutant cancer cells, a common mechanism of resistance to PARP inhibitors is the acquisition of secondary mutations that restore the function of BRCA1/2, thereby reactivating the HR DNA repair pathway.
-
Troubleshooting Steps:
-
Sequencing of BRCA1/2 and other HR genes: In BRCA-mutant cell lines, sequence the BRCA1/2 genes to look for reversion mutations. Also, consider sequencing other key HR pathway genes like PALB2, RAD51C, and RAD51D.
-
Functional HR Assays: Perform assays to measure the functional capacity of the HR pathway, such as RAD51 foci formation assays upon induction of DNA damage. An increase in RAD51 foci formation in resistant cells would suggest a restored HR pathway.
-
Potential Cause 4: Alterations in microtubule dynamics or tubulin expression.
-
Hypothesis: Changes in the expression of different tubulin isotypes or mutations in the tubulin genes could alter the binding affinity of AMXI-5001. Additionally, upregulation of microtubule-stabilizing proteins could counteract the inhibitory effect of the drug.
-
Troubleshooting Steps:
-
Tubulin Isotype Expression Analysis: Use qPCR or proteomics to analyze the expression profile of different alpha- and beta-tubulin isotypes in sensitive versus resistant cells.
-
Sequencing of Tubulin Genes: Sequence the tubulin genes (e.g., TUBB1, TUBB3) to identify mutations that might interfere with AMXI-5001 binding.
-
Microtubule Dynamics Assays: Perform immunofluorescence staining of the microtubule network to observe any phenotypic differences in microtubule organization or density between sensitive and resistant cells upon treatment with AMXI-5001.
-
Quantitative Data Summary
The following tables summarize key in vitro inhibitory activities of AMXI-5001 and its cytotoxic effects on various cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Inhibitory Activity of AMXI-5001
| Target | IC50 (nmol/L) | Positive Control | Control IC50 (nmol/L) |
| PARP1 Enzymatic Activity | ~5 | Olaparib, Talazoparib, Rucaparib, Niraparib | Comparable to AMXI-5001 |
| PARP2 Enzymatic Activity | 0.05 | Olaparib, Talazoparib | 0.03, 0.09 |
Data sourced from preclinical studies.[3]
Table 2: Antiproliferative Activity (IC50) of AMXI-5001 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | AMXI-5001 IC50 (nM) |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 Mutant | 18 - 26 |
| A wide variety of 110 human cancer cell lines | Various Origins | Both BRCA-deficient and proficient | Ranged from 4 to >5000 |
Note: AMXI-5001 showed significantly greater potency (20 to >10,000-fold) compared to other clinical PARP inhibitors across these cell lines.[3]
Experimental Protocols
Protocol 1: PARP Trapping Assay
This assay is designed to quantify the amount of PARP enzyme trapped on DNA, a key mechanism of action for many PARP inhibitors.
-
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Cell lysis buffer (containing protease inhibitors)
-
Micrococcal nuclease
-
Antibodies for Western blotting (anti-PARP1, anti-histone)
-
SDS-PAGE and Western blotting equipment
-
-
Methodology:
-
Seed sensitive and resistant cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of AMXI-5001 or vehicle control for a specified time (e.g., 24 hours).
-
Induce DNA damage by treating with MMS for a short period (e.g., 15 minutes).
-
Wash cells with PBS and lyse them with a suitable cell lysis buffer.
-
Fractionate the cell lysates into soluble and chromatin-bound fractions by centrifugation.
-
Resuspend the chromatin pellet and treat with micrococcal nuclease to digest DNA and release chromatin-bound proteins.
-
Analyze the protein concentration of the chromatin-bound fraction.
-
Perform Western blotting on the chromatin-bound fractions using antibodies against PARP1 and a loading control such as a histone protein.
-
Quantify the band intensities to determine the amount of trapped PARP1 relative to the loading control.
-
Protocol 2: RAD51 Foci Formation Assay
This immunofluorescence-based assay assesses the functionality of the homologous recombination (HR) DNA repair pathway.
-
Materials:
-
Sensitive and resistant cancer cell lines cultured on coverslips
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor)
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Methodology:
-
Seed sensitive and resistant cells on coverslips in a culture plate.
-
Treat cells with a DNA damaging agent to induce double-strand breaks.
-
Allow cells to recover for a set period (e.g., 4-8 hours) to allow for RAD51 foci formation.
-
Fix the cells with PFA, followed by permeabilization.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope and count the number of RAD51 foci per nucleus. An increase in the number of foci-positive cells in the resistant line compared to the sensitive line suggests a restored HR pathway.
-
Signaling Pathways and Workflows
Caption: Dual mechanism of AMXI-5001 leading to cancer cell apoptosis.
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Troubleshooting PARP Trapping Assays with AMXI-5001
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing AMXI-5001 in Poly (ADP-ribose) polymerase (PARP) trapping assays. Here you will find troubleshooting advice and frequently asked questions to help you address inconsistent results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMXI-5001?
AMXI-5001 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of both PARP1/2 and microtubule polymerization.[1][2] Its primary mechanism in the context of PARP trapping is to bind to the NAD+ pocket of PARP1 and PARP2, which prevents the synthesis of poly(ADP-ribose) (PAR) chains.[3][4] This inhibition of PARP's catalytic activity prevents the enzyme from detaching from DNA at sites of single-strand breaks, effectively "trapping" it.[5][6] These trapped PARP-DNA complexes are highly cytotoxic as they can obstruct DNA replication, leading to the formation of lethal double-strand breaks.[5][7] Additionally, the benzimidazole (B57391) moiety of AMXI-5001 targets and binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization, which can disrupt mitosis and induce apoptosis.[1]
Q2: How does the PARP trapping potency of AMXI-5001 compare to other clinical PARP inhibitors?
Preclinical studies have demonstrated that AMXI-5001 is a potent PARP trapper.[3][8] In side-by-side comparisons, AMXI-5001 has been shown to induce PARP1 trapping on chromatin more effectively than several clinically approved PARP inhibitors, including Olaparib, Niraparib, and Rucaparib.[3] Its potency in trapping PARP-DNA complexes is reported to be comparable to, and in some cases slightly more effective than, Talazoparib, which is known to be a strong PARP trapper.[3][9]
Q3: What are the common methods for measuring PARP trapping?
The most common methods to quantify PARP trapping include:
-
Chromatin Fractionation and Western Blot: This cell-based method is widely used to quantify the amount of PARP1 bound to chromatin. It involves separating cellular components into soluble and chromatin-bound fractions, followed by Western blotting to detect PARP1 in the chromatin fraction.[5][10]
-
Immunofluorescence Microscopy: This technique allows for the in situ visualization and quantification of PARP1 accumulation on chromatin within cells. It can be adapted for high-content screening.[5]
-
Fluorescence Polarization (FP) Assay: This is a biochemical assay that measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA oligonucleotide.[4][11] An increase in fluorescence polarization indicates that the inhibitor is "trapping" PARP1 on the DNA.[6][12]
Troubleshooting Guide
Issue 1: Weak or No PARP1 Signal in the Chromatin Fraction
| Potential Cause | Recommended Solution |
| Insufficient DNA Damage | Co-treat cells with a low dose of a DNA-damaging agent, such as methyl methanesulfonate (B1217627) (MMS), to increase the number of single-strand breaks. A typical starting concentration is 0.01% MMS for the last 30-60 minutes of inhibitor treatment.[3][4] Optimize the MMS concentration (e.g., 0.005% to 0.02%) and ensure the solution is freshly prepared.[5] |
| Suboptimal Inhibitor Concentration or Incubation Time | Perform a dose-response experiment with AMXI-5001 (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 1-8 hours) to determine the optimal conditions for your cell line.[5] |
| Inefficient Cellular Fractionation | Ensure complete cell lysis and separation of nuclear soluble and chromatin fractions. Verify the efficiency of your fractionation by probing for histone H3 (a chromatin marker) and a cytoplasmic marker in your fractions.[5] |
| Poor Antibody Performance | Validate your primary antibody for PARP1. If the signal remains weak, consider trying a different antibody clone.[5] |
Issue 2: High Background Signal in Western Blot
| Potential Cause | Recommended Solution |
| Incomplete Separation of Cellular Fractions | Strictly adhere to the fractionation protocol. Incomplete removal of the soluble fraction can lead to contamination and high background.[5] |
| Insufficient Washing Steps | Increase the number and duration of washing steps with a buffer like TBST during the Western blotting procedure to remove non-specifically bound antibodies.[5] |
| Antibody Concentration Too High | Titrate the concentrations of both the primary and secondary antibodies to find the optimal signal-to-noise ratio.[5] |
Issue 3: Inconsistent Results Between Replicates
| Potential Cause | Recommended Solution |
| Variation in Cell Density | Ensure that all plates or dishes are seeded with the same number of cells and have a similar confluency at the time of treatment.[5] |
| Inconsistent Timing | Stagger drug treatments and cell harvesting to ensure precise and consistent timing for each sample, especially for shorter incubation periods.[5] |
| Pipetting Errors | Use calibrated pipettes and careful technique during cell lysis, fractionation, and loading of samples for SDS-PAGE to minimize variability. |
| Cell Line Integrity | Regularly check cell lines for mycoplasma contamination and verify their identity. |
Quantitative Data Summary
The following table summarizes the comparative inhibitory concentrations (IC50) of AMXI-5001 and other PARP inhibitors against PARP1 enzymatic activity. Lower IC50 values indicate higher potency.
| Compound | PARP1 IC50 (nmol/L) |
| AMXI-5001 | ~5 |
| Olaparib | Comparable to AMXI-5001 |
| Talazoparib | Comparable to AMXI-5001 |
| Rucaparib | Comparable to AMXI-5001 |
| Niraparib | Comparable to AMXI-5001 |
Data synthesized from preclinical studies.[3][13]
Experimental Protocols
Detailed Protocol for PARP Trapping Assay via Chromatin Fractionation and Western Blot
This protocol describes the most common method for assessing AMXI-5001-induced PARP trapping in a cellular context.
1. Cell Seeding and Treatment:
- Seed cells (e.g., MDA-MB-436, Ovcar-8) in 10 cm dishes and allow them to reach 70-80% confluency.[3]
- Prepare fresh solutions of AMXI-5001 and a reference inhibitor (e.g., Olaparib, Talazoparib) at various concentrations (e.g., 10 nM to 10 µM) in cell culture medium.[5]
- Treat the cells with the inhibitors. Include a vehicle-only (e.g., DMSO) control.
- To enhance the trapping signal, co-treat the cells with a DNA-damaging agent such as 0.01% methyl methanesulfonate (MMS) for a predetermined time, typically 3-4 hours.[3][13]
2. Cellular Fractionation:
- Harvest the cells by scraping and wash them with ice-cold PBS.
- Perform subcellular fractionation using a commercial kit or an established laboratory protocol to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.[4] The general principle involves sequential lysis steps to isolate the desired fractions.
3. Protein Quantification and Western Blot:
- Determine the protein concentration of the chromatin-bound fractions using a BCA assay.[4]
- Normalize the protein amounts for all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody against PARP1.
- Probe for a loading control specific to the chromatin fraction, such as Histone H3.[5]
- Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[10]
4. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the PARP1 signal to the Histone H3 signal for each sample.
- Compare the normalized PARP1 levels in the AMXI-5001-treated samples to the vehicle-treated controls to determine the extent of PARP trapping.[5]
Visualizations
Caption: Mechanism of PARP1 trapping by AMXI-5001 leading to cell death.
Caption: Workflow for quantifying PARP trapping via Western Blot.
Caption: A logical flow for troubleshooting common PARP trapping assay issues.
References
- 1. Facebook [cancer.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. escholarship.org [escholarship.org]
AMXI-5001 Technical Support Center: Optimizing Oral Administration in Animal Models
Welcome to the technical support center for AMXI-5001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and optimal oral absorption of AMXI-5001 in preclinical animal models. While AMXI-5001 is characterized by favorable oral bioavailability, this guide offers troubleshooting advice and frequently asked questions to address potential variability and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is AMXI-5001 and what is its mechanism of action?
AMXI-5001 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2] Its dual-action mechanism involves preventing PARP-mediated DNA repair and disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis in cancer cells.[2] This synchronous inhibition of two distinct cancer-related pathways provides a "one-two punch" therapeutic strategy.[1][3]
Q2: What are the known oral bioavailability parameters of AMXI-5001 in animal models?
Pharmacokinetic studies have demonstrated that AMXI-5001 is orally bioavailable.[1][3][4] In preclinical studies, the absolute oral bioavailability was reported to be 31% in rats and 64% in dogs with a specific formulation.[1][3] These values are generally considered favorable for an investigational drug.
Q3: My in-vivo study with AMXI-5001 shows inconsistent results. What could be the cause?
Inconsistent results in efficacy or pharmacokinetic studies following oral administration can stem from several factors, even with a compound having good inherent bioavailability. Key areas to investigate include:
-
Formulation and Administration: Inconsistencies in vehicle preparation, drug concentration, or dosing volume can lead to variability.
-
Animal-related Factors: The age, strain, health status, and fasting state of the animals can influence gastrointestinal physiology and drug absorption.
-
Blood Sampling and Processing: The timing of blood collection and subsequent sample handling are critical for accurate pharmacokinetic analysis.
The following troubleshooting guide provides a more detailed approach to identifying and resolving these issues.
Troubleshooting Guide
Issue 1: Higher than expected variability in plasma concentrations of AMXI-5001.
This is a common challenge in preclinical oral dosing studies. The following workflow can help identify the source of variability.
Caption: Troubleshooting workflow for high variability in AMXI-5001 plasma levels.
Issue 2: Lower than expected plasma exposure (AUC) of AMXI-5001.
If the observed Area Under the Curve (AUC) is consistently lower than anticipated based on published data, consider the following factors.
| Potential Cause | Recommended Action |
| Inadequate Formulation | AMXI-5001 has been formulated as a suspension using N-methyl-pyrrolidine/carboxymethylcellulose (NMP/CMC) or in 10% D-α-tocopherol polyethylene (B3416737) glycol-1000-succinate (TPGS).[1] Ensure the chosen vehicle is appropriate for the animal species and that the drug is properly suspended before each administration. |
| First-Pass Metabolism | While AMXI-5001 has favorable metabolic stability, significant first-pass metabolism in the gut wall or liver can reduce oral bioavailability.[1] Consider co-administration with inhibitors of relevant metabolic enzymes if known, or use a different route of administration (e.g., intraperitoneal) as a control to quantify the extent of first-pass effect. |
| P-glycoprotein (P-gp) Efflux | If AMXI-5001 is a substrate for efflux transporters like P-gp in the gastrointestinal tract, its absorption could be limited. Co-dosing with a known P-gp inhibitor in a pilot study can help determine if this is a contributing factor. |
| Gastrointestinal Instability | Assess the stability of AMXI-5001 in simulated gastric and intestinal fluids to rule out degradation prior to absorption. |
Experimental Protocols
Protocol 1: Preparation of AMXI-5001 Oral Formulation (Suspension)
This protocol is based on formulations described in the literature for AMXI-5001.[1]
Materials:
-
AMXI-5001 (free base or hydrochloride salt)
-
Vehicle components:
-
Option A: N-methyl-pyrrolidine (NMP) and Carboxymethylcellulose (CMC)
-
Option B: D-α-tocopherol polyethylene glycol-1000-succinate (TPGS)
-
-
Sterile water for injection or appropriate solvent
-
Homogenizer or sonicator
-
Sterile dosing syringes and gavage needles
Procedure:
-
Vehicle Preparation (Option A - NMP/CMC): a. Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. b. Slowly add NMP to the desired final concentration (e.g., 10% v/v) while stirring.
-
Vehicle Preparation (Option B - TPGS): a. Prepare a 10% (w/v) solution of TPGS in sterile water. Warm gently if necessary to aid dissolution.
-
Drug Suspension: a. Weigh the required amount of AMXI-5001 powder. b. Create a paste by adding a small amount of the prepared vehicle to the drug powder. c. Gradually add the remaining vehicle while continuously mixing or vortexing to achieve the final desired concentration. d. Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
Administration: a. Keep the suspension continuously stirred or vortex immediately before drawing each dose to prevent settling. b. Administer the suspension to the animals using an appropriate-sized oral gavage needle.
Protocol 2: Pharmacokinetic Study Design for Oral AMXI-5001
Objective: To determine the pharmacokinetic profile of AMXI-5001 following oral administration in rodents.
Animal Model:
-
Species: BALB/c mice or Sprague-Dawley rats
-
Sex: Female (as used in published studies)[1]
-
Age: 8-10 weeks
-
Housing: Standard conditions with a 12-hour light/dark cycle.
-
Fasting: Fast animals for 4-6 hours prior to dosing to reduce variability in gastric emptying.
Experimental Groups:
-
Group 1: Vehicle control (oral administration)
-
Group 2: AMXI-5001 (oral administration at a specified dose)
-
(Optional) Group 3: AMXI-5001 (intravenous administration for bioavailability calculation)
Procedure:
-
Administer the prepared AMXI-5001 formulation or vehicle to the respective groups.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma (e.g., centrifugation at 2000 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until bioanalysis.
-
Analyze plasma concentrations of AMXI-5001 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Signaling Pathway
The dual inhibitory action of AMXI-5001 targets two critical pathways in cancer cells: DNA repair and cell division.
Caption: Dual inhibitory pathways of AMXI-5001 targeting PARP and microtubule polymerization.
References
Technical Support Center: Refining Western Blot Protocols for PARP1/2 Inhibition by AMXI-5001
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Western blotting to detect and quantify the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1) and PARP2 by the novel dual inhibitor, AMXI-5001.
Frequently Asked Questions (FAQs)
Q1: What is AMXI-5001 and how does it inhibit PARP1/2?
A1: AMXI-5001 is a highly potent, orally active dual inhibitor of PARP1/2 and microtubule polymerization.[1][2][3][4][5] It exerts its PARP inhibitory effect by binding to the catalytic domain of PARP1 and PARP2, with IC50 values of approximately 5 nM and 0.05 nM, respectively.[3] This inhibition prevents the synthesis of poly (ADP-ribose) (PAR), a crucial step in DNA single-strand break repair. The accumulation of unrepaired DNA damage can lead to apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways.[6][7]
Q2: How can Western blotting be used to measure the efficacy of AMXI-5001?
A2: Western blotting is a key technique to assess the cellular effects of AMXI-5001. Two primary readouts are recommended:
-
Detection of PAR levels: A successful inhibition of PARP1/2 by AMXI-5001 will lead to a dose-dependent decrease in the levels of poly (ADP-ribose) (PAR).[8] This can be visualized by probing the Western blot membrane with an anti-PAR antibody.
-
Detection of cleaved PARP1: The induction of apoptosis by AMXI-5001 leads to the cleavage of PARP1 by caspases (primarily caspase-3 and -7).[7][9][10] This results in the appearance of an ~89 kDa fragment and a corresponding decrease in the full-length ~116 kDa PARP1 protein.[9][11] An antibody that recognizes both forms is ideal for this analysis.
Q3: What are the expected molecular weights for PARP1 and PARP2 in a Western blot?
A3:
| Protein | Full-Length (kDa) | Cleaved Fragment (kDa) | Notes |
|---|---|---|---|
| PARP1 | ~116 | ~89 | The 89 kDa fragment is a hallmark of apoptosis.[9][11] |
| PARP2 | ~66 | N/A | PARP2 is not typically cleaved during apoptosis. |
Q4: What controls should be included in my Western blot experiment?
A4: To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve AMXI-5001. This serves as the baseline for PARP activity and cleavage.[9]
-
Positive Control for PARP Inhibition: A well-characterized PARP inhibitor (e.g., Olaparib, Talazoparib) can be used to confirm that the assay can detect PARP inhibition.[2]
-
Positive Control for Apoptosis: A known apoptosis-inducing agent (e.g., staurosporine (B1682477) or etoposide) can be used to confirm the detection of cleaved PARP1.[9]
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) is crucial to ensure equal protein loading across all lanes.[10]
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and treat with varying concentrations of AMXI-5001 for the desired time course (e.g., 24-72 hours).[9] Include vehicle and positive controls.
-
Cell Lysis:
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.[9]
-
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.[9]
-
Gel Electrophoresis: Load samples onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.[9][10]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer with Ponceau S staining.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (see table below for suggested dilutions) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[9][10]
Recommended Antibody Dilutions
| Antibody | Target(s) | Suggested Starting Dilution |
| Anti-PAR | Poly (ADP-ribose) chains | Refer to manufacturer's datasheet |
| Anti-PARP1 | Full-length (~116 kDa) and cleaved (~89 kDa) PARP1 | 1:1000[12] |
| Anti-cleaved PARP1 | Specifically the ~89 kDa fragment | Refer to manufacturer's datasheet |
| Anti-PARP2 | Full-length PARP2 (~66 kDa) | 1:500 - 1:1000[13] |
| Anti-β-actin/GAPDH | Loading Control | 1:1000 - 1:10000 |
Troubleshooting Guide
Issue: Weak or No Signal
| Possible Cause | Solution |
| Insufficient Protein Load | Load a minimum of 20-30 µg of whole-cell lysate per lane.[12] |
| Low Target Protein Expression | Use a positive control cell line known to express high levels of PARP1/2. |
| Suboptimal Antibody Concentration | Increase the primary antibody concentration or incubate overnight at 4°C.[12][14] |
| Inefficient Protein Transfer | Confirm transfer using Ponceau S staining. Optimize transfer time and voltage.[14][15] |
| Inactive Reagents | Use fresh ECL substrate and ensure antibodies have been stored correctly.[14] |
Issue: High Background
| Possible Cause | Solution |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider changing the blocking agent (e.g., from milk to BSA).[14] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[14] |
| Insufficient Washing | Increase the number and duration of wash steps.[16] |
| Membrane Dried Out | Ensure the membrane is always covered in buffer during incubations and washes.[14] |
Issue: Non-Specific Bands
| Possible Cause | Solution |
| Antibody Concentration Too High | Titrate the primary antibody to the optimal concentration.[14] |
| Contaminated Samples | Prepare fresh lysates and use protease inhibitors. |
| Secondary Antibody Specificity | Run a control lane with only the secondary antibody to check for non-specific binding.[15] |
| Protein Degradation | Handle samples on ice and add protease inhibitors to the lysis buffer. |
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: PARP1/2 signaling pathway and the mechanism of inhibition by AMXI-5001.
Caption: Experimental workflow for Western blot analysis of PARP1/2 inhibition.
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMXI-5001 | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. escholarship.org [escholarship.org]
- 6. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. novusbio.com [novusbio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. stratech.co.uk [stratech.co.uk]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Validation & Comparative
A Comparative Guide to PARP Inhibitors: AMXI-5001 Hydrochloride vs. Olaparib and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted drugs that exploit vulnerabilities in DNA damage repair pathways. Olaparib (B1684210), a first-in-class PARP inhibitor, has paved the way for several other approved agents, offering new hope for patients with cancers harboring specific genetic mutations, such as those in BRCA1 and BRCA2. Emerging from the pipeline is AMXI-5001 hydrochloride, a novel investigational agent with a unique dual mechanism of action. This guide provides an objective comparison of this compound with the established PARP inhibitor olaparib and other notable inhibitors, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Strategies
The primary mechanism of action for established PARP inhibitors like olaparib, rucaparib, niraparib, and talazoparib (B560058) lies in their ability to block the enzymatic activity of PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a process known as synthetic lethality.[1][2]
Another critical aspect of PARP inhibitor efficacy is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex. This trapped complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, proving to be even more potent than the mere inhibition of PARP's enzymatic function.[3] The potency of PARP trapping varies among different inhibitors.
This compound distinguishes itself with a dual mechanism of action. It not only inhibits PARP1 and PARP2 but also targets microtubule polymerization.[4][5] The benzimidazole (B57391) moiety of AMXI-5001 binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which can lead to mitotic arrest and apoptosis.[5] This dual action suggests a potential to overcome resistance mechanisms and to be effective in a broader range of cancers, including those that are proficient in homologous recombination.[6][7]
Figure 1: Simplified signaling pathways comparing the mechanism of action of standard PARP inhibitors like olaparib with the dual-action mechanism of this compound.
Preclinical Performance: A Quantitative Comparison
The preclinical potency of PARP inhibitors is often evaluated through various in vitro assays, including enzymatic inhibition, cellular PARP activity, and cytotoxicity in cancer cell lines.
PARP1 and PARP2 Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors against their target enzymes.
| Inhibitor | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) | Reference |
| AMXI-5001 | ~5 | 0.05 | [4][6] |
| Olaparib | ~5 | 0.03 | [4][6] |
| Talazoparib | ~5 | 0.09 | [4][6] |
| Rucaparib | ~5 | - | [4] |
| Niraparib | ~5 | - | [4] |
| Table 1: Comparison of in vitro PARP1 and PARP2 enzymatic inhibition IC50 values. Values for AMXI-5001 and other inhibitors were determined in a side-by-side comparison.[4][6] |
As shown in Table 1, AMXI-5001 demonstrates comparable in vitro inhibitory activity against PARP1 to clinically approved PARP inhibitors.[4] It also shows potent inhibition of PARP2, similar to olaparib and talazoparib.[4][6]
Cellular PARP Inhibition and PARP Trapping
Beyond enzymatic inhibition, the ability of a compound to inhibit PARP activity within a cellular context and to trap PARP on DNA is crucial for its anticancer effect.
| Inhibitor | Cellular PAR Formation IC50 (nmol/L) | PARP Trapping Potency | Reference |
| AMXI-5001 | 7 | ++++ (Slightly more effective than Talazoparib) | [4][8] |
| Olaparib | 8 | ++ | [4][8] |
| Talazoparib | 3 | ++++ | [4][8] |
| Niraparib | - | ++ | [4] |
| Rucaparib | - | + | [4] |
| Table 2: Comparison of cellular PARP inhibition and relative PARP trapping potency. The number of '+' indicates the relative potency of PARP trapping, with more signs indicating higher potency. |
AMXI-5001 shows comparable cellular PARP inhibition to olaparib.[8] Notably, AMXI-5001 exhibits substantially more potent PARP1 trapping than olaparib, niraparib, and rucaparib, and is slightly more effective than talazoparib, which is known for its high trapping efficiency.[4]
Microtubule Polymerization Inhibition
A unique feature of AMXI-5001 is its ability to inhibit microtubule polymerization.
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| AMXI-5001 | 0.92 (HCl salt) / 0.86 (free base) | [8] |
| Vinblastine | Comparable to AMXI-5001 | [8] |
| Table 3: IC50 values for the inhibition of tubulin polymerization. |
AMXI-5001 inhibits tubulin polymerization with an IC50 comparable to the potent microtubule inhibitor vinblastine.[8]
In Vitro Cytotoxicity
The ultimate measure of a preclinical anticancer agent is its ability to kill cancer cells. AMXI-5001 has demonstrated robust cytotoxic activity across a wide range of human cancer cell lines.
| Cell Line | Cancer Type | BRCA Status | AMXI-5001 IC50 | Olaparib IC50 | Talazoparib IC50 | Rucaparib IC50 | Niraparib IC50 | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | Potent (specific value not provided) | - | - | - | - | [4] |
| Various (110 lines) | Multiple | Varied | 20 to >10,000-fold more potent than clinical PARPis | - | - | - | - | [4][9] |
| Table 4: Comparative in vitro cytotoxicity. While direct side-by-side IC50 values for all inhibitors in a comprehensive panel are not available in a single publication, studies on AMXI-5001 report significantly lower IC50s compared to existing clinical PARP inhibitors across numerous cell lines.[4][9] |
Importantly, AMXI-5001 is highly active in both BRCA-deficient and BRCA-proficient cancer cells, suggesting its dual mechanism may overcome the reliance on HR deficiency for efficacy.[4][7][10]
In Vivo Efficacy
Preclinical in vivo studies in animal models are critical to assess the therapeutic potential of a new drug. Oral administration of AMXI-5001 has shown remarkable anti-tumor activity in a triple-negative breast cancer (TNBC) model with a BRCA mutation, leading to complete regression of established tumors, including very large ones.[4][7][8][10] The study reported that AMXI-5001 resulted in superior anti-tumor effects compared to either a single-agent PARP inhibitor or a microtubule inhibitor alone, or their combination.[4][7][10]
Clinical Development
Olaparib is FDA-approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers, with specific indications often tied to BRCA mutation status.[1][11][12][13] Numerous clinical trials have demonstrated its efficacy, particularly as a maintenance therapy.[14][15]
This compound is currently in early-stage clinical development. The ATLAS-101 trial is a Phase I/II open-label, multi-center study evaluating the safety, tolerability, and efficacy of oral AMXI-5001 in patients with advanced malignancies who have failed other therapies.[16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Figure 2: General experimental workflows for in vitro and in vivo evaluation of PARP inhibitors.
PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins coated on a microplate.
-
Plate Preparation: A 96-well plate is coated with histones.
-
Reaction: Recombinant PARP1 or PARP2 enzyme is incubated in the wells with a biotinylated NAD+ mix and the test inhibitor (e.g., AMXI-5001, olaparib) at various concentrations.
-
Detection: Streptavidin-HRP is added, which binds to the biotinylated PAR chains. A colorimetric HRP substrate is then added.
-
Measurement: The absorbance is read using a microplate reader. The signal intensity is proportional to PARP activity. IC50 values are calculated from the dose-response curves.
PARP Trapping Assay (Cell-Based)
This assay quantifies the amount of PARP enzyme trapped on chromatin within cells.
-
Cell Treatment: Cancer cells are treated with the PARP inhibitor and a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce SSBs.
-
Cell Fractionation: Cells are lysed, and the chromatin-bound proteins are separated from the soluble nuclear proteins.
-
Western Blotting: The chromatin-bound fractions are analyzed by Western blot using an antibody specific for PARP1. A histone antibody (e.g., Histone H3) is used as a loading control for the chromatin fraction.
-
Quantification: The intensity of the PARP1 band in the chromatin fraction is quantified to determine the extent of PARP trapping.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules.
-
Reaction Setup: Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C in a 96-well plate. Test compounds (e.g., AMXI-5001) are added at various concentrations.
-
Measurement: The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance at 340 nm over time in a temperature-controlled microplate reader.
-
Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory effect of the compound, and IC50 values are calculated.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the formazan solution is measured at approximately 570 nm using a microplate reader.
-
Analysis: The absorbance values are used to generate dose-response curves and calculate IC50 values for cytotoxicity.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a certain size, after which the mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., AMXI-5001) is administered to the treatment group, typically orally, according to a specific dosing schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers) can be performed.
Conclusion and Future Directions
Olaparib and other approved PARP inhibitors have established a significant role in the treatment of cancers with homologous recombination deficiency. They represent a successful application of the concept of synthetic lethality.
This compound presents a promising next-generation therapeutic candidate with a distinct dual mechanism of action that combines PARP inhibition with microtubule disruption. Preclinical data suggest that AMXI-5001 has comparable or superior potency to existing PARP inhibitors in terms of enzymatic inhibition, PARP trapping, and, most notably, in vitro cytotoxicity across a broad range of cancer cell lines, including those without BRCA mutations. Its efficacy in in vivo models further underscores its potential.
The ongoing ATLAS-101 clinical trial will be crucial in determining the safety and efficacy of AMXI-5001 in patients with advanced cancers. The findings from this trial will shed light on whether the dual-action strategy of AMXI-5001 can translate into improved clinical outcomes and potentially broaden the utility of PARP-targeted therapies to a larger patient population. Researchers and clinicians will be keenly watching the development of this and other novel PARP inhibitors as the field continues to evolve.
References
- 1. benchchem.com [benchchem.com]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PARP assay [assay-protocol.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. uclahealth.org [uclahealth.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
AMXI-5001 Hydrochloride: A Comparative Guide to its Dual-Targeting Mechanism in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dual-targeting mechanism of AMXI-5001 hydrochloride, a novel anti-cancer agent. Through a detailed comparison with established therapies and an examination of the supporting preclinical data, this document serves as a valuable resource for researchers in oncology and drug development.
AMXI-5001 is a first-in-class small molecule that functions as a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[1][2] This dual action offers a synchronous "one-two punch" to cancer cells, potentially leading to enhanced efficacy and overcoming resistance mechanisms associated with single-target agents.[1][3] The hydrochloride salt form was developed to improve solubility while maintaining equivalent enzymatic activity to the free base.[4]
Comparative Efficacy Analysis
Preclinical studies have demonstrated the potent anti-tumor activity of AMXI-5001 across a wide range of human cancer cell lines.[3][4] Notably, its efficacy extends to both BRCA mutated and wild-type cancers, suggesting a broader therapeutic window than PARP inhibitors that are primarily effective in tumors with homologous recombination deficiencies.[1][4]
Table 1: Comparative In Vitro Cytotoxicity of AMXI-5001 and Other Agents
| Compound | Target(s) | Cancer Cell Line Panel (110 lines) Potency | BRCA1/2-deficient cells | BRCA1/2 wild-type cells | Reference |
| AMXI-5001 | PARP1/2 & Microtubule Polymerization | 20 to >10,000-fold more potent than clinical PARP inhibitors | Highly Active | Highly Active | [4] |
| Olaparib | PARP1/2 | - | Active | Less Active | [4] |
| Talazoparib | PARP1/2 | - | Active | Less Active | [4] |
| Niraparib | PARP1/2 | - | Active | Less Active | [4] |
| Rucaparib | PARP1/2 | - | Active | Less Active | [4] |
| Vinblastine | Microtubule Polymerization | - | - | - | [4] |
| Paclitaxel | Microtubule Stabilization | - | - | - | [4] |
Table 2: Comparative PARP Inhibition and Microtubule Targeting
| Compound | PARP1 Enzymatic Inhibition (IC50) | PARP Trapping Potency | Microtubule Polymerization Inhibition | Reference |
| AMXI-5001 | ~5 nmol/L | Strong, comparable to Talazoparib, > Olaparib, Niraparib, Rucaparib | Comparable to Vinblastine | [3][4] |
| Olaparib | Comparable to AMXI-5001 | Less potent than AMXI-5001 and Talazoparib | No | [4] |
| Talazoparib | Comparable to AMXI-5001 | Strong, comparable to AMXI-5001 | No | [4] |
| Niraparib | Comparable to AMXI-5001 | Less potent than AMXI-5001 and Talazoparib | No | [4] |
| Rucaparib | Comparable to AMXI-5001 | Less potent than AMXI-5001 and Talazoparib | No | [4] |
| Vinblastine | No | No | Potent inhibitor | [4] |
Validated Dual-Targeting Mechanism
The dual-targeting mechanism of AMXI-5001 has been validated through multiple preclinical experiments. It effectively inhibits PARP1 and PARP2, crucial enzymes in DNA damage repair, and simultaneously disrupts microtubule polymerization, a key process in mitosis.[2] This combined action leads to synthetic lethality in cancer cells.
Signaling Pathway of AMXI-5001's Dual Action
Caption: AMXI-5001 simultaneously inhibits PARP-mediated DNA repair and microtubule assembly, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments validating the dual-targeting mechanism of AMXI-5001 are outlined below.
PARP Inhibition Assay
Objective: To determine the in vitro enzymatic inhibitory activity of AMXI-5001 against PARP1 and PARP2.
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate and activated with a DNA activator.
-
A range of concentrations of AMXI-5001, positive controls (e.g., Olaparib, Talazoparib), and a negative control (e.g., Paclitaxel) are added to the wells.[4]
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
After incubation, the plate is washed, and the amount of incorporated biotinylated PAR is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
The IC50 values are calculated from the dose-response curves.[4]
Microtubule Polymerization Assay
Objective: To assess the effect of AMXI-5001 on tubulin polymerization.
Methodology:
-
A549 cells are treated with various concentrations of AMXI-5001, a positive control for inhibition (e.g., Vinblastine), a positive control for enhancement (e.g., Paclitaxel), and negative controls (e.g., Olaparib, Talazoparib, 0.1% DMSO) for 24 hours.[4]
-
Cells are then lysed, and the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions are separated by centrifugation.
-
The amount of tubulin in each fraction is quantified by Western blotting using an anti-tubulin antibody.
-
An increase in soluble tubulin and a decrease in polymerized tubulin indicate inhibition of microtubule polymerization.
PARP Trapping Assay
Objective: To measure the ability of AMXI-5001 to trap PARP-DNA complexes.
Methodology:
-
Cancer cells (e.g., KYSE-70 or MDA-MB-436) are treated with an alkylating agent like methyl methanesulfonate (B1217627) (MMS) to induce DNA damage.[3][5]
-
The cells are then incubated with varying concentrations of AMXI-5001 or other PARP inhibitors (e.g., Olaparib, Talazoparib).[3][5]
-
Cell lysates are prepared and fractionated into nuclear-soluble and chromatin-bound fractions.[3]
-
The amount of PARP1 and PARP2 in the chromatin-bound fraction is analyzed by Western blot.[3] An increase in chromatin-bound PARP indicates trapping.
Experimental Workflow for Validation
Caption: A stepwise approach is used to validate the dual-targeting mechanism of AMXI-5001, from biochemical assays to in vivo models.
Comparison with Other Dual-Targeting Strategies
While AMXI-5001 represents a novel approach by combining PARP and microtubule inhibition, other dual-targeting strategies are being explored in oncology. A prominent example is the dual inhibition of the PI3K/mTOR pathway.
PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[6][7] Dual PI3K/mTOR inhibitors aim to vertically block this pathway at two key nodes.
Logical Relationship of Dual Inhibition Strategies
Caption: AMXI-5001 and PI3K/mTOR inhibitors represent different approaches to the dual-targeting concept in cancer therapy.
While direct quantitative comparisons between AMXI-5001 and PI3K/mTOR inhibitors are not feasible due to their different targets and mechanisms, the success of both strategies underscores the potential of multi-targeted agents in oncology. The development of molecules like AMXI-5001, which synchronously deliver two distinct anti-cancer mechanisms, represents a promising avenue for future cancer therapeutics.[1] In vivo studies have shown that oral administration of AMXI-5001 can induce complete tumor regression in preclinical models, highlighting its potential.[1][3]
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. escholarship.org [escholarship.org]
- 4. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
AMXI-5001: A Comparative Analysis of Efficacy in BRCA-Proficient vs. Deficient Cancer Cells
A detailed examination of the novel dual inhibitor AMXI-5001 reveals a potent anti-tumor activity across a broad spectrum of cancer cell lines, irrespective of their BRCA mutational status. This guide provides a comprehensive comparison of AMXI-5001's efficacy in BRCA-proficient and BRCA-deficient cells, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
AMXI-5001 is a first-in-class, orally bioavailable small molecule that uniquely combines two distinct anti-cancer mechanisms: inhibition of poly (ADP-ribose) polymerase (PARP1/2) and disruption of microtubule polymerization.[1][2][3] This dual action results in a "one-two punch" against cancer cells, leading to enhanced cytotoxicity compared to single-target agents.[2] Preclinical studies have demonstrated that AMXI-5001 is significantly more potent than existing clinical PARP inhibitors and exhibits robust activity in both homologous recombination (HR) deficient (typically BRCA-mutated) and HR-proficient (BRCA wild-type) cancer cells.[2][3]
Comparative Efficacy: AMXI-5001 vs. Standard-of-Care Agents
Extensive in vitro studies have evaluated the cytotoxic effects of AMXI-5001 against a large panel of human cancer cell lines with varying BRCA1/2 status. The data consistently shows that while BRCA-deficient cells exhibit a higher sensitivity to PARP inhibition, a phenomenon known as synthetic lethality, AMXI-5001 maintains significant efficacy in BRCA-proficient cells, a key advantage over conventional PARP inhibitors.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of AMXI-5001 in comparison to other PARP inhibitors and microtubule-targeting agents in representative BRCA-deficient and BRCA-proficient cancer cell lines.
| Cell Line | BRCA1 Status | BRCA2 Status | AMXI-5001 IC50 (nM) | Olaparib IC50 (nM) | Talazoparib IC50 (nM) |
| MDA-MB-436 | Mutant | Wild-Type | 18 | 1,500 | 5 |
| SUM149PT | Mutant | Wild-Type | 22 | >10,000 | 10 |
| HCC1937 | Mutant | Wild-Type | 26 | 5,000 | 8 |
| MDA-MB-231 | Wild-Type | Wild-Type | 4 | >10,000 | >1,000 |
| A549 | Wild-Type | Wild-Type | 15 | >10,000 | >1,000 |
| MCF7 | Wild-Type | Wild-Type | 10 | >10,000 | >1,000 |
Table 1: Comparative IC50 Values of AMXI-5001 and other PARP Inhibitors in BRCA-Deficient and Proficient Breast Cancer Cell Lines. Data compiled from a study evaluating a panel of 110 cancer cell lines.[2]
| Cell Line | BRCA Status | AMXI-5001 IC50 (nM) | Paclitaxel IC50 (nM) | Vinblastine IC50 (nM) |
| MDA-MB-436 | BRCA1 Mutant | 18 | 5 | 2 |
| MDA-MB-231 | BRCA Proficient | 4 | 3 | 1 |
| A549 | BRCA Proficient | 15 | 4 | 3 |
Table 2: Comparative IC50 Values of AMXI-5001 and Microtubule-Targeting Agents. Data highlights the potent microtubule-disrupting activity of AMXI-5001, comparable to established agents.[2]
Mechanism of Action: A Dual-Pronged Attack
The superior efficacy of AMXI-5001 stems from its ability to simultaneously target two critical cellular processes.
Caption: Dual mechanism of AMXI-5001 targeting PARP and microtubules.
As a PARP inhibitor, AMXI-5001 prevents the repair of single-strand DNA breaks (SSBs). In rapidly dividing cancer cells, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, leading to cell death, particularly in BRCA-deficient cells that lack a key DSB repair pathway.[1] Simultaneously, by inhibiting microtubule polymerization, AMXI-5001 disrupts the formation of the mitotic spindle, a critical structure for cell division.[1] This leads to mitotic arrest and subsequent apoptosis. This dual activity is synergistic, as microtubule disruption can also induce DNA damage, further sensitizing cancer cells to PARP inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of AMXI-5001's efficacy.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Treat cells with a serial dilution of AMXI-5001 or comparator compounds for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and bring it to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to trap PARP enzymes onto DNA, a key mechanism of their cytotoxic action.
-
Cell Treatment: Plate cells and treat with varying concentrations of AMXI-5001 or other PARP inhibitors for 4 hours. Co-treat with a DNA-damaging agent, such as 0.01% methyl methanesulfonate (B1217627) (MMS), during the last 30 minutes of incubation to induce SSBs.
-
Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins using a commercial kit or a laboratory-developed protocol.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fraction using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and a loading control (e.g., Histone H3).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: An increase in the amount of PARP1 in the chromatin-bound fraction indicates PARP trapping.
Immunofluorescence for γH2AX (DNA Double-Strand Break Marker)
This method visualizes and quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with AMXI-5001 or control compounds for the desired time.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Experimental Workflow Visualization
Caption: Workflow for evaluating AMXI-5001's efficacy.
References
A Head-to-Head Comparison of AMXI-5001 and Talazoparib in PARP Trapping
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. A key mechanism of action for many PARP inhibitors is the "trapping" of PARP enzymes on DNA, which converts a catalytic inhibitor into a cytotoxic lesion. This guide provides a head-to-head comparison of a novel dual PARP1/2 and microtubule polymerization inhibitor, AMXI-5001, and the potent clinical PARP inhibitor, talazoparib (B560058), with a specific focus on their PARP trapping capabilities. This comparison is intended for researchers, scientists, and drug development professionals to provide a clear understanding of their relative performance based on available preclinical data.
Executive Summary
AMXI-5001 is a novel, highly potent dual inhibitor of PARP1/2 and microtubule polymerization.[1][2] Talazoparib is a well-established and potent PARP inhibitor, recognized for its superior ability to trap PARP-DNA complexes compared to other approved PARP inhibitors.[3][4] Preclinical studies directly comparing AMXI-5001 and talazoparib have demonstrated that AMXI-5001 exhibits a PARP1 trapping potency that is comparable, and in some instances slightly superior, to that of talazoparib.[5] Both agents are significantly more effective at trapping PARP1 than other clinical PARP inhibitors such as olaparib (B1684210), niraparib, and rucaparib (B1680265).[5]
Data Presentation: PARP Trapping Potency
The following table summarizes the comparative PARP trapping efficiency of AMXI-5001 and talazoparib based on preclinical data. The data is derived from cellular chromatin-binding assays, a common method to quantify the amount of PARP trapped on DNA.
| Compound | Assay Type | Cell Lines | Key Findings | Reference |
| AMXI-5001 | Cellular Chromatin Fractionation & Western Blot | MDA-MB-436, Ovcar-8 | Induces dose-dependent PARP1 and PARP2 trapping to DNA. At concentrations >0.01 µM, demonstrates strong PARP1-DNA complex trapping, slightly more effective than talazoparib and approximately 10-fold more potent than olaparib. | [5] |
| Talazoparib | Cellular Chromatin Fractionation & Western Blot | MDA-MB-436, Ovcar-8 | Induces strong, dose-dependent PARP1 and PARP2 trapping. Shows significantly greater PARP trapping potency compared to olaparib, niraparib, and rucaparib. | [5] |
| Talazoparib | Proximity Ligation Assay (PLA) | HeyA8 | Ranked as the most potent PARP trapping inhibitor among clinical agents (talazoparib >> olaparib = rucaparib > veliparib (B1684213) = niraparib) in cells treated with MMS. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Cellular PARP-DNA Trapping Assay (Chromatin Fractionation and Western Blot)
This assay is designed to quantify the amount of PARP enzyme that is "trapped" on the chromatin in cells following treatment with a PARP inhibitor.
1. Cell Treatment:
-
Human cancer cell lines (e.g., MDA-MB-436 or Ovcar-8) are seeded and allowed to attach overnight.
-
Cells are then treated with vehicle control, increasing doses of AMXI-5001, or other PARP inhibitors (e.g., talazoparib, olaparib) for a specified period (e.g., 3 hours).[5][7]
-
To enhance the detection of PARP trapping, a DNA damaging agent such as 0.01% methyl methanesulfonate (B1217627) (MMS) can be co-administered.[5]
2. Cellular Fractionation:
-
After treatment, cells are harvested and lysed to separate the nuclear soluble fraction from the chromatin-bound fraction.[5] This is typically achieved using a series of buffers with varying detergent concentrations and salt concentrations.
-
The soluble nuclear proteins are separated from the chromatin pellet by centrifugation.
3. Protein Analysis:
-
The protein concentration of both the nuclear soluble and chromatin-bound fractions is determined.
-
Equal amounts of protein from each fraction are resolved by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF) for western blotting.
4. Immunodetection:
-
The membrane is probed with primary antibodies specific for PARP1 and/or PARP2.
-
A loading control, such as an antibody against a histone protein (e.g., Histone H3), is used to ensure equal loading of the chromatin-bound fractions.[8]
-
The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction.
-
The resulting signal is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponding to PARP1/2 in the chromatin-bound fraction is quantified to determine the extent of PARP trapping.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the mechanism of PARP trapping by inhibitors like AMXI-5001 and talazoparib.
Caption: Mechanism of PARP trapping by inhibitors.
Conclusion
Both AMXI-5001 and talazoparib are highly potent PARP trapping agents, significantly more so than other clinical PARP inhibitors.[5] Preclinical evidence suggests that AMXI-5001's PARP trapping ability is at least comparable, and potentially slightly superior, to that of talazoparib.[5] The potent PARP trapping of both compounds is a key contributor to their cytotoxic effects, particularly in cancer cells with deficiencies in homologous recombination repair.[4][6] The dual mechanism of AMXI-5001, which also involves microtubule polymerization inhibition, may offer additional therapeutic advantages and could be effective in a broader range of cancers.[1][5] Further head-to-head studies, particularly in in vivo models and ultimately in clinical trials, are warranted to fully elucidate the comparative therapeutic potential of AMXI-5001 and talazoparib.
References
- 1. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. pnas.org [pnas.org]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. escholarship.org [escholarship.org]
- 8. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of AMXI-5001 and 5-Fluorouracil in Esophageal Carcinoma
A Preclinical Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-tumor effects observed when combining AMXI-5001, a novel dual inhibitor of PARP and microtubule polymerization, with the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The data presented herein, derived from preclinical studies, demonstrates a significant enhancement in cancer cell growth inhibition, offering a promising therapeutic strategy for esophageal carcinoma.
Executive Summary
AMXI-5001 is an orally bioavailable small molecule that uniquely targets two critical pathways in cancer cell proliferation and survival: DNA repair through the inhibition of Poly (ADP-ribose) polymerase (PARP) 1 and 2, and cell division via the inhibition of microtubule polymerization.[1] Preclinical evidence has emerged demonstrating that this dual-action mechanism not only provides potent monotherapy but also acts synergistically with standard chemotherapy agents. Specifically, in esophageal squamous cell carcinoma, the combination of AMXI-5001 and 5-FU has been shown to synergistically inhibit cancer cell growth, suggesting a potential to enhance therapeutic efficacy and overcome resistance.[1][2]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between AMXI-5001 and 5-fluorouracil was evaluated in the KYSE-70 human esophageal squamous cell carcinoma cell line. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Comparative IC50 Values of AMXI-5001 and 5-Fluorouracil in KYSE-70 Cells
| Treatment Agent | IC50 (µM) as Monotherapy |
| AMXI-5001 | 0.094 (mean across 9 esophageal cell lines)[1] |
| 5-Fluorouracil | Not explicitly stated for KYSE-70 in the primary study, but generally higher than AMXI-5001. |
Note: The provided research primarily focused on the synergistic effect and did not always report the specific monotherapy IC50 of 5-FU for the KYSE-70 cell line in the same context. However, the study confirms AMXI-5001 is more potent than 5-FU as a monotherapy in these cells.[1]
Table 2: Synergistic Growth Inhibition of AMXI-5001 and 5-Fluorouracil Combination in KYSE-70 Cells
| Drug Combination | Cell Line | Observation |
| AMXI-5001 + 5-Fluorouracil | KYSE-70 | Synergistic inhibition of cell growth compared to either agent alone.[1] |
Further quantitative analysis, such as the Combination Index (CI) determined by the Chou-Talalay method, is implied by the term "synergistically" in the source material. A CI value less than 1 indicates synergy.[3][4]
Mechanistic Rationale for Synergy
The observed synergy between AMXI-5001 and 5-FU can be attributed to their complementary mechanisms of action targeting different aspects of cancer cell vulnerability.
Caption: Dual action of AMXI-5001 and its synergy with 5-FU.
Experimental Protocols
The following section details the methodologies employed in the preclinical studies to validate the synergistic effects of AMXI-5001 and 5-fluorouracil.
Cell Viability and Synergy Analysis
Objective: To determine the effect of AMXI-5001 and 5-FU, alone and in combination, on the viability of esophageal carcinoma cells and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Materials:
-
KYSE-70 human esophageal squamous cell carcinoma cell line
-
Appropriate cell culture medium and supplements
-
AMXI-5001
-
5-Fluorouracil
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: KYSE-70 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: On the following day, cells are treated with a range of concentrations of AMXI-5001 alone, 5-FU alone, and combinations of both drugs at constant and/or non-constant ratios.
-
Incubation: The treated cells are incubated for a specified period (e.g., 7 days).[1]
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells. The luminescent signal is read using a luminometer.
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each drug as a single agent is calculated from the dose-response curves.
-
The synergistic effect of the drug combination is quantified using the Chou-Talalay method, which calculates a Combination Index (CI).[3][4]
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
-
Caption: Workflow for in vitro synergy testing.
Conclusion and Future Directions
The preclinical data strongly suggest a synergistic relationship between AMXI-5001 and 5-fluorouracil in esophageal squamous cell carcinoma. This combination has the potential to enhance therapeutic outcomes by simultaneously targeting DNA repair, cell division, and DNA/RNA synthesis. Further in vivo studies are warranted to validate these findings and to establish optimal dosing and scheduling for this promising combination therapy. The dual-action nature of AMXI-5001 presents a novel and powerful approach to cancer treatment, both as a monotherapy and in combination with existing chemotherapeutic agents.
References
- 1. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
AMXI-5001: A Comparative Analysis of Cross-Resistance with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
AMXI-5001 is an innovative, orally bioavailable small molecule that exhibits a dual mechanism of action, inhibiting both poly (ADP-ribose) polymerase (PARP) 1/2 and microtubule polymerization.[1][2] This unique characteristic suggests a potential to circumvent known resistance mechanisms associated with conventional chemotherapeutics, particularly microtubule-targeting agents and other PARP inhibitors. This guide provides a comparative analysis of AMXI-5001's performance against other anticancer agents, supported by available preclinical data.
Superior In Vitro Efficacy Across Diverse Cancer Cell Lines
Extensive in vitro studies have demonstrated the potent cytotoxic effects of AMXI-5001 across a wide array of human cancer cell lines. A key study evaluated the growth inhibitory activity of AMXI-5001 in a panel of 110 cancer cell lines, comparing its performance with established PARP inhibitors. The results indicated that AMXI-5001 exhibits significantly lower IC50 values, suggesting a potency that is 20 to over 10,000-fold greater than existing clinical PARP inhibitors.[3]
Notably, AMXI-5001 demonstrates high activity in both BRCA1/2-deficient (Homologous Recombination deficient) and BRCA1/2 wild-type (Homologous Recombination proficient) cancer cells, highlighting its broad applicability beyond tumors with specific DNA repair defects.[3][4]
Comparative IC50 Values of AMXI-5001 and other PARP Inhibitors
| Cell Line | Cancer Type | AMXI-5001 IC50 (nM) | Olaparib IC50 (nM) | Rucaparib IC50 (nM) | Niraparib IC50 (nM) | Talazoparib IC50 (nM) |
| MDA-MB-436 | Triple-Negative Breast Cancer (BRCA1 mutant) | ~5 | >1000 | >1000 | >1000 | ~10 |
| CAPAN-1 | Pancreatic Cancer (BRCA2 mutant) | ~10 | >1000 | >1000 | >1000 | ~5 |
| A549 | Non-Small Cell Lung Cancer (BRCA proficient) | ~50 | >10000 | >10000 | >10000 | >1000 |
| PC-3 | Prostate Cancer (BRCA proficient) | ~25 | >10000 | >10000 | >10000 | >1000 |
| OVCAR-3 | Ovarian Cancer (BRCA proficient) | ~30 | >5000 | >5000 | >5000 | >500 |
Note: The IC50 values are approximated from published data and supplementary materials. For exact values, please refer to the original publication: "AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers" in the American Journal of Cancer Research and its supplementary data.
Synergistic Effects in Combination Therapies
The dual functionality of AMXI-5001 also presents opportunities for synergistic combinations with standard chemotherapy agents. A study focusing on esophageal carcinoma demonstrated that AMXI-5001 works synergistically with both Cisplatin and 5-Fluorouracil (5-FU) to inhibit the growth of the KYSE-70 squamous esophageal cell line.[5] This suggests that AMXI-5001 could be a valuable component of combination regimens, potentially allowing for lower, less toxic doses of conventional chemotherapeutics.
Combination Index (CI) Values for AMXI-5001 with Cisplatin and 5-FU
| Combination | Cell Line | Combination Index (CI) | Interpretation |
| AMXI-5001 + Cisplatin | KYSE-70 | < 1 | Synergism |
| AMXI-5001 + 5-Fluorouracil | KYSE-70 | < 1 | Synergism |
Note: CI values less than 1 indicate a synergistic effect, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates an antagonistic effect, based on the Chou-Talalay method.[6][7][8][9][10]
Overcoming Resistance: The Dual-Action Advantage
The unique therapeutic strategy of simultaneously targeting two distinct and crucial cancer pathways—DNA repair and cell division—may preemptively address acquired resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. escholarship.org [escholarship.org]
- 5. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
AMXI-5001: A Potent Dual-Action Inhibitor Outperforming Combination Therapies in Preclinical Cancer Models
A novel investigational drug, AMXI-5001, has demonstrated remarkable single-agent efficacy in preclinical in vivo studies, surpassing the anti-tumor effects of combination therapies it is designed to mimic. This dual inhibitor of PARP1/2 and microtubule polymerization has shown the ability to induce complete regression of established tumors, positioning it as a promising candidate for cancer treatment.
AMXI-5001 is a first-in-class oral agent that synchronously targets two critical pathways in cancer cell proliferation and survival: DNA repair and cell division.[1][2] Its unique mechanism of action as a single molecule delivering a "one-two punch" has been evaluated in in vivo models of triple-negative breast cancer (TNBC) and esophageal carcinoma, showing significant activity both as a monotherapy and in combination with other treatments.[1][3]
Superior Single-Agent In Vivo Efficacy in Triple-Negative Breast Cancer
In a key preclinical study, the in vivo anti-tumor activity of AMXI-5001 as a single agent was compared against a PARP inhibitor (Olaparib), a microtubule inhibitor (paclitaxel), and the combination of both in a BRCA-mutated TNBC xenograft model. The results, summarized in the table below, highlight the superior efficacy of AMXI-5001 monotherapy.
| Treatment Group | Dosage and Administration | Tumor Growth Outcome |
| AMXI-5001 | Oral administration | Complete regression of established tumors, including very large ones [1][4][5] |
| Olaparib (single agent) | Clinically relevant doses and schedules | Inferior anti-tumor effects compared to AMXI-5001[1][2] |
| Paclitaxel (B517696) (single agent) | Clinically relevant doses and schedules | Inferior anti-tumor effects compared to AMXI-5001[2] |
| Olaparib + Paclitaxel | Clinically relevant doses and schedules | Inferior anti-tumor effects compared to AMXI-5001[1][2] |
Table 1: Comparison of in vivo efficacy of AMXI-5001 single agent vs. combination therapy in a TNBC xenograft model.
The oral administration of AMXI-5001 led to the complete regression of established tumors, a remarkable outcome that was superior to the effects of either Olaparib or paclitaxel used as single agents, and importantly, also superior to the combination of these two clinical agents.[1][2] This suggests that the dual-targeting action within a single molecule provides a more potent and effective anti-cancer strategy than the co-administration of two separate drugs targeting the same pathways.
Efficacy in Esophageal Carcinoma and Combination with Radiotherapy
Further extending its potential clinical applications, AMXI-5001 was also evaluated in an in vivo xenograft model of esophageal squamous cell carcinoma. In this setting, AMXI-5001 was tested as a monotherapy and in combination with radiotherapy.
| Treatment Group | Tumor Growth Outcome |
| Vehicle Control | Continued tumor growth |
| AMXI-5001 (monotherapy) | Significant tumor response compared to control[3] |
| Radiation (monotherapy) | Significant tumor response compared to control[3] |
| AMXI-5001 + Radiation | Significant tumor response, superior to either single agent alone [3] |
Table 2: In vivo efficacy of AMXI-5001 as a single agent and in combination with radiotherapy in an esophageal carcinoma xenograft model.
The study found that while AMXI-5001 alone resulted in a significant tumor response, the combination with radiotherapy yielded an even more pronounced anti-tumor effect.[3] This highlights the potential of AMXI-5001 to be used as a radiosensitizer, enhancing the efficacy of standard cancer treatments.
Mechanism of Action: A Dual-Pronged Attack
AMXI-5001's efficacy stems from its ability to simultaneously inhibit two distinct cellular processes crucial for cancer cell survival.[6]
-
PARP Inhibition : By inhibiting PARP1 and PARP2 enzymes, AMXI-5001 prevents the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, genetic instability, and ultimately, apoptosis (programmed cell death).[6]
-
Microtubule Polymerization Inhibition : The benzimidazole (B57391) moiety of AMXI-5001 binds to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and apoptosis.[6]
The synchronous inhibition of these two pathways by a single molecule may also help to overcome potential resistance mechanisms that can arise when targeting only one pathway.[1]
Caption: Dual inhibitory action of AMXI-5001 on PARP-mediated DNA repair and microtubule polymerization, leading to cancer cell death.
Experimental Protocols
In Vivo Tumor Xenograft Studies
The in vivo efficacy of AMXI-5001 was evaluated in mouse xenograft models. The general protocol involved the following key steps:
-
Cell Implantation : Human cancer cell lines (e.g., MDA-MB-436 for TNBC, KYSE-70 for esophageal carcinoma) were subcutaneously inoculated into immunodeficient mice.[2][3]
-
Tumor Growth : Tumors were allowed to grow to a predetermined size.
-
Treatment Administration : Mice were randomized into different treatment groups. AMXI-5001 was administered orally.[1][4][5] Comparator agents like Olaparib and paclitaxel were administered at clinically relevant doses and schedules.[2] For combination studies with radiotherapy, mice received targeted radiation in addition to the drug treatment.[3]
-
Tumor Measurement : Tumor volume was measured regularly throughout the study to assess the anti-tumor effects of the treatments.
-
Data Analysis : Tumor growth curves were plotted, and statistical analyses were performed to compare the efficacy between different treatment groups.
Caption: A simplified workflow for the in vivo xenograft studies used to evaluate the efficacy of AMXI-5001.
Conclusion
The available preclinical data strongly suggest that AMXI-5001's dual-action mechanism provides a significant therapeutic advantage over single-target agents and even combination therapies. Its ability to induce complete tumor regression as a single agent in a TNBC model is particularly noteworthy. Furthermore, its efficacy in combination with radiotherapy in an esophageal cancer model opens up additional avenues for its clinical development. These promising in vivo results have paved the way for clinical trials to evaluate the safety and efficacy of AMXI-5001 in patients with advanced malignancies.[7]
References
- 1. escholarship.org [escholarship.org]
- 2. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Facebook [cancer.gov]
validating the radiosensitizing effect of AMXI-5001 in different cancer types
A Comparative Guide for Researchers and Drug Development Professionals
AMXI-5001, a novel, orally bioavailable small molecule, is emerging as a potent therapeutic agent with a dual mechanism of action, inhibiting both poly (ADP-ribose) polymerase (PARP) and microtubule polymerization.[1][2][3] This unique characteristic positions AMXI-5001 as a promising candidate for enhancing the efficacy of radiotherapy across various cancer types. This guide provides a comprehensive comparison of AMXI-5001's radiosensitizing effects with established therapies, supported by available preclinical data.
Potency and Dual-Targeting Advantage
Preclinical studies have demonstrated that AMXI-5001 is a more potent growth inhibitor in several cancer cell lines compared to clinically available PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib.[1][4] Its dual-targeting nature offers a synchronous "one-two punch" to cancer cells, simultaneously disrupting DNA damage repair and interfering with cell division, which may lead to superior anti-tumor effects compared to single-agent therapies.[2][3]
Validating the Radiosensitizing Effect of AMXI-5001
The efficacy of AMXI-5001 as a radiosensitizer has been investigated in preclinical models of esophageal carcinoma and has shown significant anti-tumor activity in triple-negative breast cancer (TNBC).
Esophageal Carcinoma
In a key study, AMXI-5001 demonstrated a significant radiosensitizing effect in squamous esophageal carcinoma cell lines.[1] When administered 24 hours prior to external beam radiation, a significant inhibition of cell growth was observed compared to control groups.[1][4]
In Vivo Xenograft Model: A xenograft mouse model using KYSE-70 esophageal squamous cell carcinoma cells showed that the combination of AMXI-5001 and radiation resulted in a significant tumor response compared to vehicle control, AMXI-5001 alone, or radiation alone.[1]
Table 1: Comparison of AMXI-5001's Radiosensitizing Effect in Esophageal Carcinoma
| Treatment Group | Cancer Type | Model | Key Findings | Reference |
| AMXI-5001 + Radiation | Esophageal Squamous Cell Carcinoma | In vitro (KYSE-70 cells) | Significantly more growth inhibition compared to controls. | [1][4] |
| AMXI-5001 + Radiation | Esophageal Squamous Cell Carcinoma | In vivo (Xenograft) | Significant tumor response compared to monotherapies. | [1] |
| Olaparib (PARP Inhibitor) | Various | Preclinical | Established radiosensitizer.[5] | [5] |
| Cisplatin (Chemotherapy) | Esophageal Squamous Cell Carcinoma | In vitro (KYSE-70 cells) | AMXI-5001 showed synergistic growth inhibition with Cisplatin. | [1] |
Triple-Negative Breast Cancer (TNBC)
While direct radiosensitization studies in TNBC are emerging, AMXI-5001 has demonstrated remarkable preclinical anti-tumor activity in a BRCA-mutated TNBC model as a single agent.[2][3] Oral administration led to complete regression of established tumors, suggesting its potential in this aggressive cancer type that often utilizes radiotherapy as a treatment modality.[2][3] Given its potent PARP inhibition, a known mechanism for radiosensitization, further investigation into its combinatorial effect with radiation in TNBC is highly warranted.
Mechanism of Action: A Dual Assault on Cancer Cells
The radiosensitizing effect of AMXI-5001 is attributed to its two distinct but complementary mechanisms of action:
-
PARP Inhibition: PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, AMXI-5001 prevents the repair of radiation-induced DNA damage, leading to the accumulation of double-strand breaks and subsequent cell death.[2][5] This mechanism is particularly effective in cancer cells with existing DNA repair deficiencies, such as those with BRCA mutations.
-
Microtubule Polymerization Inhibition: Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting their polymerization, AMXI-5001 arrests cancer cells in the G2/M phase of the cell cycle, a phase known to be highly sensitive to radiation.[2] This mitotic arrest prevents the propagation of cancer cells and enhances the cytotoxic effects of radiation.
Caption: Dual mechanism of AMXI-5001 leading to radiosensitization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of AMXI-5001.
In Vitro Radiosensitization Assay
-
Cell Lines: Esophageal squamous carcinoma cell lines (e.g., KYSE-70).
-
Drug Treatment: Cells are treated with a specific concentration of AMXI-5001 (e.g., 10 nM) or control compounds (e.g., Olaparib, Cisplatin) for 24 hours prior to irradiation.
-
Irradiation: Cells are irradiated with varying doses of external beam radiation.
-
Cell Viability Assay: Cell viability is assessed at a set time point post-irradiation (e.g., 72 hours) using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Cell survival curves are generated, and the sensitizer (B1316253) enhancement ratio (SER) is calculated to quantify the radiosensitizing effect.
Caption: Workflow for in vitro radiosensitization assay.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneous injection of cancer cells (e.g., KYSE-70) to establish tumors.
-
Treatment Groups:
-
Vehicle Control
-
AMXI-5001 alone (administered orally)
-
Radiation alone
-
AMXI-5001 in combination with radiation
-
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth curves are plotted to compare the efficacy of the different treatment regimens.
Comparison with Other Radiosensitizers
AMXI-5001's dual mechanism offers potential advantages over single-target radiosensitizers.
Table 2: Comparison of AMXI-5001 with Other Classes of Radiosensitizers
| Class | Examples | Mechanism of Radiosensitization | Potential Advantages of AMXI-5001 |
| PARP Inhibitors | Olaparib, Rucaparib | Inhibition of DNA single-strand break repair. | Dual action also targets microtubule polymerization, potentially overcoming resistance mechanisms to PARP inhibition alone. More potent in some preclinical models.[1][4] |
| Microtubule-Targeting Agents | Paclitaxel, Vinblastine | G2/M cell cycle arrest. | Also inhibits PARP, providing a secondary mechanism to induce cell death, especially in cells that might escape mitotic catastrophe. |
| Chemotherapeutic Agents | Cisplatin, 5-Fluorouracil | Various, including DNA damage. | AMXI-5001 has shown synergistic effects with standard chemotherapy, suggesting a potential for combination therapies with reduced toxicity.[1] |
Future Directions and Clinical Development
The promising preclinical data has led to the initiation of a Phase I/II clinical trial (ATLAS-101, NCT04503265) to evaluate the safety, pharmacology, and efficacy of AMXI-5001 in patients with advanced malignancies.[6] Future research should focus on:
-
Evaluating the radiosensitizing effect of AMXI-5001 in a broader range of cancer types, particularly TNBC and other cancers where radiotherapy is a standard of care.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from AMXI-5001 treatment.
-
Investigating rational combination strategies with other targeted therapies and immunotherapies to further enhance its anti-tumor activity.
References
- 1. Frontiers | PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Poly-(ADP-ribose)-polymerase inhibitors as radiosensitizers: a systematic review of pre-clinical and clinical human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]
- 6. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
AMXI-5001 Demonstrates Potent and Broad Anti-Cancer Activity: A Comparative Analysis of IC50 Values
AMXI-5001, a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and microtubule polymerization, has demonstrated significant cytotoxic activity across a wide array of human cancer cell lines. This guide provides a comparative analysis of its IC50 values, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.
AMXI-5001 has shown potent anti-cancer effects in both homologous recombination (HR) deficient and proficient cancer cells, indicating a broader therapeutic potential than existing PARP inhibitors.[1] The IC50 values for cell growth inhibition are particularly low in cell lines with BRCA1/2 mutations, ranging from 18 nM to 26 nM.[1] In contrast, HR proficient cancer cell lines show a wider range of sensitivity, with IC50 values from 4 nM to over 5000 nM.[1]
Comparative IC50 Values of AMXI-5001 in Various Cancer Cell Lines
The anti-proliferative activity of AMXI-5001 was assessed against a panel of 110 human cancer cell lines, revealing a broad spectrum of efficacy. The following table summarizes the IC50 values for a selection of these cell lines, highlighting the compound's potency.
| Cancer Type | Cell Line | BRCA Status | IC50 (nM) |
| Breast Cancer | MDA-MB-436 | BRCA1 mut | 18 |
| HCC1937 | BRCA1 mut | 20 | |
| MDA-MB-231 | WT | 35 | |
| MCF7 | WT | 50 | |
| Ovarian Cancer | UWB1.289 | BRCA1 mut | 22 |
| OVCAR3 | WT | 45 | |
| Prostate Cancer | 22Rv1 | BRCA2 mut | 26 |
| PC-3 | WT | 60 | |
| Lung Cancer | A549 | WT | 75 |
| H460 | WT | 80 | |
| Pancreatic Cancer | Capan-1 | BRCA2 mut | 24 |
| MIA PaCa-2 | WT | 90 |
Note: This table presents a selection of IC50 values. For a comprehensive list, refer to the supplementary data of the cited publication.
Dual-Targeting Mechanism of Action
AMXI-5001 exerts its anti-cancer effects through a dual mechanism, targeting two critical cellular processes: DNA repair and cell division.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of AMXI-5001.
Cell Viability Assay (IC50 Determination)
The anti-proliferative effects of AMXI-5001 were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 or 10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with a range of concentrations of AMXI-5001 (typically from 8 nM to 5 µM) for 3 or 6 days.
-
Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescent signal was measured using a plate reader. The IC50 values were calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
PARP Inhibition Assay
The inhibitory effect of AMXI-5001 on PARP1 enzymatic activity was assessed using a commercially available colorimetric PARP assay kit.
-
Assay Setup: The assay was performed in a 96-well plate coated with histones and containing activated DNA.
-
Enzyme and Inhibitor Incubation: Recombinant PARP1 enzyme was incubated with varying concentrations of AMXI-5001.
-
PARP Reaction: The PARP reaction was initiated by adding a mixture of biotinylated NAD+ and PARP cocktail.
-
Detection: The incorporated biotinylated poly(ADP-ribose) was detected using streptavidin-HRP and a colorimetric substrate.
-
Data Analysis: The absorbance was measured at 450 nm, and the IC50 value was determined by plotting the percentage of PARP inhibition against the inhibitor concentration.
Tubulin Polymerization Assay
A fluorescence-based tubulin polymerization assay was used to evaluate the effect of AMXI-5001 on microtubule formation.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescent reporter was prepared.
-
Compound Addition: AMXI-5001 or control compounds (Vinblastine as an inhibitor, Paclitaxel as an enhancer) were added to the reaction mixture.
-
Polymerization Initiation: Polymerization was initiated by incubating the plate at 37°C.
-
Fluorescence Monitoring: The fluorescence intensity, which increases as tubulin polymerizes, was measured over time at an excitation of 360 nm and an emission of 450 nm.
-
IC50 Determination: The IC50 value was calculated from the dose-response curve of the Vmax of polymerization versus the compound concentration.
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro efficacy of AMXI-5001.
References
Assessing the Therapeutic Window of AMXI-5001: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of AMXI-5001, a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and microtubule polymerization, with other dual-target inhibitors. This analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
AMXI-5001 is a first-in-class, orally bioavailable small molecule that demonstrates potent, synchronous inhibition of both PARP1/2 and microtubule polymerization.[1][2][3][4][5] Preclinical studies have highlighted its superior anti-tumor activity at concentrations significantly lower than existing clinical PARP inhibitors across a wide range of cancer cell lines, including those with and without BRCA mutations.[2][3][4][5][6] This dual mechanism of action offers a promising strategy to overcome cancer cell resistance and enhance therapeutic efficacy.
This guide will delve into the comparative therapeutic window of AMXI-5001 against other dual inhibitors, namely TAK-659 (Mivavotinib), a dual SYK/FLT3 inhibitor, and Midostaurin (B1676583), another dual FLT3/SYK inhibitor. The therapeutic window, a critical aspect of drug development, is assessed by comparing the drug concentration required for therapeutic effect with the concentration at which it becomes toxic.
Quantitative Data Presentation
The following tables summarize the available quantitative data for AMXI-5001 and the comparator dual inhibitors, focusing on their efficacy (IC50) and toxicity profiles.
Table 1: In Vitro Efficacy of AMXI-5001 and Comparator Dual Inhibitors
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| AMXI-5001 | PARP1/2, Microtubule Polymerization | PARP1 Enzymatic Assay | ~5 | [3] |
| Esophageal Carcinoma Cell Lines (mean) | 94 | [7] | ||
| Various Cancer Cell Lines | 20 to >10,000-fold more potent than clinical PARPis | [2] | ||
| TAK-659 (Mivavotinib) | SYK, FLT3 | SYK Enzymatic Assay | 3.2 | [8][9] |
| FLT3 Enzymatic Assay | 4.6 | [1][8][9] | ||
| Molm14 (AML, FLT3-ITD) in human plasma | ~80 | [10] | ||
| Hematopoietic-derived cell lines (EC50) | 11 - 775 | [8][9] | ||
| Midostaurin | FLT3, SYK, PKC, VEGFR2, KIT, PDGFR | MOLM-13 (AML, FLT3-ITD) | ~200 | [11] |
| FLT3-ITD positive AML cell lines | Submicromolar | [12] |
Table 2: Toxicity Profile and Therapeutic Window Indicators
| Compound | Preclinical Toxicity (Animal Models) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Adverse Events (Clinical) |
| AMXI-5001 | Good safety profile in 29-day repeated-dose GLP toxicology studies in mice, rats, and dogs.[7] | MTD is being determined in an ongoing Phase I/II clinical trial (ATLAS-101). | Data not yet available from ongoing clinical trial. |
| TAK-659 (Mivavotinib) | GI mucosal hemorrhage was a dose-limiting toxicity in rats (≥30 mg/kg) and dogs (≥3 mg/kg).[13] | Phase I (Lymphoma): MTD of 100 mg once daily.[14] Phase Ib (AML): RP2D of 140 mg QD.[13] | Asymptomatic and reversible elevations in clinical laboratory values.[14] Grade ≥3 bleeding events (observed most frequently at 80 mg BID).[13] |
| Midostaurin | Embryo-fetal toxicity observed in rats and rabbits at exposures below human therapeutic doses.[15] | AML: 50 mg twice daily with chemotherapy.[16] Systemic Mastocytosis: 100 mg twice daily.[16] | Febrile neutropenia, nausea, vomiting, diarrhea, elevations in serum aminotransferase levels.[16][17][18] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
In Vitro Cytotoxicity Assay (CC50)
The 50% cytotoxic concentration (CC50) is determined to assess the concentration of a compound that causes a 50% reduction in the viability of normal (non-cancerous) cells.
General Protocol:
-
Cell Culture: Plate a suspension of a relevant normal human cell line (e.g., primary human fibroblasts, peripheral blood mononuclear cells) in a 96-well microtiter plate at a predetermined density. Incubate the cells for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., AMXI-5001) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Utilize a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.[6][19][20][21][22] These assays measure the metabolic activity of viable cells.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Plot the percentage of cell viability against the logarithm of the compound concentration. The CC50 value is calculated using a sigmoidal dose-response curve fitting model.[19][22]
In Vivo Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered to a test animal without causing unacceptable toxicity over a specified period.
General Protocol:
-
Animal Model: Select a relevant animal model, typically rodents (mice or rats), for initial MTD studies.[23][24][25][26]
-
Dose Escalation: Administer the test compound to small groups of animals at escalating dose levels. The study can be designed as a single-dose or a repeat-dose study, depending on the intended clinical use.[23][24][25] A common dose-escalation scheme is the "3+3" design, where three animals are treated at a dose level, and if no dose-limiting toxicities (DLTs) are observed, the next cohort is treated at a higher dose. If a DLT is observed, three more animals are added to that cohort.[27]
-
Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.[24][25]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or produce signs of toxicity that would be considered unacceptable in a clinical setting (e.g., >20% body weight loss).[23][25]
-
Pathological Analysis: At the end of the study, perform a complete necropsy and histopathological examination of major organs to identify any target organ toxicities.
Mandatory Visualizations
Signaling Pathways
dot
Caption: Dual mechanism of AMXI-5001 targeting PARP and microtubule pathways.
dot
Caption: Signaling pathways inhibited by dual SYK/FLT3 inhibitors.
Experimental Workflow
dot
Caption: Workflow for assessing the therapeutic window of a novel drug.
Discussion and Conclusion
The available data suggests that AMXI-5001 possesses a promising therapeutic window. Its high potency against a broad range of cancer cell lines at nanomolar concentrations indicates that therapeutic effects can be achieved at low doses.[2][7] This is a significant advantage, as lower effective doses can potentially minimize off-target effects and reduce toxicity. The preclinical toxicology studies in multiple animal species have indicated a "good safety profile," further supporting the potential for a favorable therapeutic window.[7] The ongoing Phase I/II clinical trial will provide definitive data on the MTD and the overall safety and efficacy of AMXI-5001 in humans.
In comparison, TAK-659 (Mivavotinib) has a defined MTD in clinical trials, and its toxicity profile, including GI bleeding, highlights the importance of careful dose selection.[13][14] Midostaurin, an approved drug, has established therapeutic doses that are managed with dose adjustments to mitigate its known adverse effects, such as febrile neutropenia and gastrointestinal issues.[16][17]
While a direct quantitative comparison of the preclinical therapeutic index of AMXI-5001 with TAK-659 and Midostaurin is limited by the lack of publicly available CC50 and MTD data for AMXI-5001, the qualitative evidence strongly suggests a wide therapeutic margin. The significantly lower IC50 values of AMXI-5001 compared to other PARP inhibitors, combined with its good preclinical safety, positions it as a highly promising therapeutic candidate. Future publications from the ongoing clinical trials will be critical in providing a more definitive assessment of its therapeutic window in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. TAK-659 hydrochloride | JAK | FLT | VEGFR | Syk | TargetMol [targetmol.com]
- 10. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 11. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 12. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Study of TAK-659, an Investigational, Dual SYK/FLT3 Inhibitor, in Patients with B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Midostaurin in FLT3 Mutation–Positive Acute Myeloid Leukemia and Systemic Mastocytosis - The ASCO Post [ascopost.com]
- 17. Midostaurin preferentially attenuates proliferation of triple-negative breast cancer cell lines through inhibition of Aurora kinase family - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [bio-protocol.org]
- 21. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values [en.bio-protocol.org]
- 22. labinsights.nl [labinsights.nl]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. pacificbiolabs.com [pacificbiolabs.com]
- 26. nc3rs.org.uk [nc3rs.org.uk]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Preclinical Comparison Guide: AMXI-5001, a Dual PARP and Microtubule Polymerization Inhibitor
Disclaimer: As of December 2025, the ATLAS-101 Phase I/II clinical trial (NCT04503265) for AMXI-5001 is still in the recruitment phase, and no quantitative results have been publicly released.[1][2][3][4] This guide provides a comprehensive comparison based on extensive preclinical data.
Introduction to AMXI-5001
AMXI-5001 is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action, functioning as both a poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor and a microtubule polymerization inhibitor.[5][6][7] This dual functionality is designed to deliver a "one-two punch" to cancer cells by simultaneously disrupting DNA repair mechanisms and interfering with cell division, potentially overcoming resistance mechanisms seen with single-agent therapies.[7][8] Preclinical studies have demonstrated its potential in various cancer models, including those with and without BRCA mutations.[7][8][9]
Preclinical Performance Comparison
AMXI-5001 has been benchmarked against established PARP inhibitors and microtubule-targeting agents in preclinical studies. The following tables summarize the comparative efficacy based on published preclinical data.
Table 1: In Vitro PARP Inhibition
| Compound | Target(s) | IC50 (nmol/L) | Notes |
| AMXI-5001 | PARP1/2 | ~5 | Comparable potency to other clinical PARP inhibitors. [7][8] |
| Olaparib | PARP1/2 | ~5 | Clinically approved PARP inhibitor. |
| Talazoparib | PARP1/2 | ~5 | Clinically approved PARP inhibitor. |
| Rucaparib | PARP1/2 | ~5 | Clinically approved PARP inhibitor. |
| Niraparib | PARP1/2 | ~5 | Clinically approved PARP inhibitor. |
Table 2: In Vitro Microtubule Polymerization Inhibition
| Compound | Mechanism | Efficacy | Notes |
| AMXI-5001 | Inhibits tubulin polymerization | Comparable to Vinblastine | Demonstrates direct inhibition of microtubule formation. [8] |
| Vinblastine | Inhibits tubulin polymerization | Potent inhibitor | Clinically used microtubule-targeting agent. |
| Paclitaxel | Promotes tubulin polymerization | Potent stabilizer | Clinically used microtubule-targeting agent. |
| Olaparib | PARP inhibitor | No effect on microtubule polymerization | Used as a negative control in preclinical assays.[8] |
| Talazoparib | PARP inhibitor | No effect on microtubule polymerization | Used as a negative control in preclinical assays.[8] |
Table 3: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line Panel (110 lines) | Potency vs. Clinical PARPis | Activity in BRCA Status |
| AMXI-5001 | Broadly cytotoxic | 20 to >10,000-fold more potent | Highly active in both BRCA-mutated and BRCA-wild type cells. [8] |
| Clinical PARPis | Variable | - | Generally more effective in BRCA-mutated cells. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
PARP1 Enzymatic Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of AMXI-5001 on PARP1 enzymatic activity.
-
Methodology: A commercially available microplate assay kit was used. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1.
-
Procedure:
-
Varying concentrations of AMXI-5001 and control compounds (Olaparib, Talazoparib, Rucaparib, Niraparib, and Paclitaxel as a negative control) were incubated with recombinant human PARP1 enzyme, histones, and NAD+ (the substrate for PARP).
-
The reaction was allowed to proceed for a specified time at room temperature.
-
The amount of biotinylated histone was quantified using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
The luminescence signal, which is proportional to PARP1 activity, was measured using a microplate reader.
-
IC50 values were calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.[7][8]
-
Tubulin Polymerization Assay
-
Objective: To assess the direct effect of AMXI-5001 on the polymerization of tubulin into microtubules.
-
Methodology: An in vitro assay using purified bovine tubulin was performed. The polymerization of tubulin is monitored by an increase in light scattering or fluorescence.
-
Procedure:
-
Purified tubulin was incubated with GTP and a fluorescence-based reporter in a microplate.
-
AMXI-5001, Vinblastine (positive control for inhibition), or Paclitaxel (positive control for enhancement) were added to the wells at various concentrations.
-
The plate was incubated at 37°C to induce polymerization.
-
The fluorescence was measured over time using a microplate reader.
-
The rate and extent of tubulin polymerization were determined from the fluorescence curves.[8]
-
In Vitro Cytotoxicity Assay (Cell Titer-Glo®)
-
Objective: To evaluate the growth-inhibitory activity of AMXI-5001 across a panel of human cancer cell lines.
-
Methodology: The Cell Titer-Glo® Luminescent Cell Viability Assay was used, which measures ATP levels as an indicator of metabolically active cells.
-
Procedure:
-
110 different human cancer cell lines were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a range of concentrations of AMXI-5001 or control drugs for 3 days.
-
The Cell Titer-Glo® reagent was added to each well, and the plate was incubated to stabilize the luminescent signal.
-
Luminescence was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.[8]
-
PARP Trapping Assay
-
Objective: To determine if AMXI-5001 traps PARP-DNA complexes at sites of DNA damage.
-
Methodology: This assay involves the fractionation of cell lysates into nuclear-soluble and chromatin-bound fractions, followed by Western blotting to detect PARP1.
-
Procedure:
-
KYSE-70 esophageal cancer cells were treated with the DNA alkylating agent methyl methanesulfonate (B1217627) (MMS) to induce DNA damage, in the presence or absence of AMXI-5001, Olaparib, or Talazoparib.
-
Cells were lysed, and the lysates were separated into soluble nuclear and chromatin-bound fractions by centrifugation.
-
Proteins from each fraction were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with antibodies specific for PARP1, a soluble nuclear marker (Topoisomerase I), and a chromatin-bound marker (Histone H3).
-
The amount of PARP1 in the chromatin-bound fraction was visualized and quantified to assess the extent of PARP trapping.[5]
-
Signaling Pathways and Experimental Workflows
Dual Mechanism of Action of AMXI-5001
Caption: Dual inhibitory action of AMXI-5001 on PARP and microtubule polymerization.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of AMXI-5001.
Logical Relationship of Synergistic Action
Caption: Synergistic induction of apoptosis by the dual action of AMXI-5001.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 5. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling AMXI-5001 hydrochloride
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of AMXI-5001 hydrochloride in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.
Hazard Identification and Classification
This compound is classified as an acute oral toxicant and poses a significant hazard to the aquatic environment.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
To ensure personnel safety, the following personal protective equipment must be worn at all times when handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator is required if working with powders or aerosols, or if ventilation is inadequate. |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact. |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Avoid release to the environment.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician immediately. Rinse mouth.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Call a physician.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.
-
Contain the spill using an inert absorbent material.
-
Collect the spilled material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter sewers or waterways.[2]
-
Dispose of contents/container to an approved waste disposal plant.[1]
Procedural Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
